molecular formula C25H25NaO6 B609428 Naveglitazar sodium CAS No. 477981-15-0

Naveglitazar sodium

カタログ番号: B609428
CAS番号: 477981-15-0
分子量: 444.4588
InChIキー: QRZVPGNFLXIZON-JIDHJSLPSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naveglitazar sodium (also known as LY519818) is a peroxisome proliferator-activated receptor (PPAR) agonist with a dual, γ-dominant activity profile . It was investigated for its glucose-lowering potential in models of type 2 diabetes mellitus . As a non-thiazolidinedione activator, its primary research value lies in its mechanism of action, where it modulates gene expression involved in glucose and lipid metabolism by acting as an agonist on both PPARα and PPARγ pathways . Preclinical studies have characterized its disposition and metabolism, showing that it is well-absorbed and undergoes metabolic pathways including enzymatic chiral inversion to its R-enantiomer (LY591026), aromatic hydroxylation, and various phase II conjugations . In animal models, the compound was highly bound to plasma proteins and was primarily excreted via the fecal route . This detailed metabolic profile provides a valuable basis for researchers studying the pharmacology and safety assessment of PPAR-targeting therapeutic candidates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

477981-15-0

分子式

C25H25NaO6

分子量

444.4588

IUPAC名

(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium

InChI

InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1

InChIキー

QRZVPGNFLXIZON-JIDHJSLPSA-M

SMILES

O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Naveglitazar sodium

製品の起源

United States

Foundational & Exploratory

The Pharmacological Profile of LY519818: A Dual PPARα/γ Agonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

LY519818, also known as Naveglitazar, is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs) with a dominant activity towards the gamma (γ) subtype and a significant affinity for the alpha (α) subtype. Developed to address the intertwined pathologies of type 2 diabetes mellitus (T2DM) and associated dyslipidemia, LY519818 represents a therapeutic strategy aimed at simultaneously improving glycemic control and lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of LY519818, synthesizing available preclinical and clinical data. The document delves into the molecule's mechanism of action, pharmacodynamics, and pharmacokinetics, offering a valuable resource for researchers and professionals in the field of metabolic drug discovery and development.

Introduction: The Rationale for Dual PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and modulate distinct but often complementary metabolic pathways.

  • PPARα , predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

  • PPARγ , most abundantly found in adipose tissue, is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells and enhancing insulin sensitivity.

The dyslipidemia characteristic of T2DM often involves elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. Concurrently, insulin resistance leads to hyperglycemia. The therapeutic rationale for a dual PPARα/γ agonist like LY519818 is to simultaneously address these interconnected metabolic derangements. By activating both PPARα and PPARγ, such a compound is designed to offer a multi-faceted approach to managing T2DM and its associated cardiovascular risk factors.

Pharmacodynamics: Unraveling the Molecular Action of LY519818

Mechanism of Action: A Transcriptional Cascade

As a dual PPAR agonist, LY519818 exerts its effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

The γ-dominant profile of LY519818 suggests a more pronounced effect on insulin sensitization and adipogenesis, characteristic of PPARγ activation, complemented by the lipid-lowering effects mediated by PPARα activation.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects LY519818 LY519818 PPARa PPARα LY519818->PPARa Binds PPARg PPARγ LY519818->PPARg Binds (Dominant) RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulates Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism PPARα Mediated Glucose_Homeostasis Improved Glucose Homeostasis Gene_Expression->Glucose_Homeostasis PPARγ Mediated

Caption: Mechanism of action of LY519818.

In Vitro Receptor Binding and Activation

The affinity of LY519818 for PPARα and PPARγ has been characterized in vitro, demonstrating its dual agonism with a clear preference for the gamma subtype.

ReceptorIC50 (µM)Ki (µM)
PPARγ 0.0240.022
PPARα 1.711.66
Data sourced from in vitro binding assays.

These data quantitatively confirm the γ-dominant profile of LY519818. The significantly lower IC50 and Ki values for PPARγ indicate a much higher binding affinity for this receptor subtype compared to PPARα.

Preclinical Efficacy

Preclinical studies in various animal models of diabetes and dyslipidemia have demonstrated the glucose-lowering potential of LY519818.[1] While specific dose-response data from these studies are not publicly available, the compound has been shown to function as a potent and efficacious insulin sensitizer in rodents.[2] In these models, administration of LY519818 is expected to lead to reductions in plasma glucose, triglycerides, and insulin levels.

Expected Outcomes in Preclinical Models (e.g., Zucker Diabetic Fatty Rats, ob/ob mice):

  • Improved Glycemic Control: Dose-dependent reductions in fasting and postprandial glucose levels, as well as decreased HbA1c.

  • Enhanced Insulin Sensitivity: Improvements in insulin tolerance tests and euglycemic-hyperinsulinemic clamp studies.

  • Lipid Profile Modulation: Significant reductions in plasma triglycerides and potential increases in HDL cholesterol.

Clinical Pharmacology

A Phase 2 clinical trial (NCT00065312) was conducted to evaluate the efficacy and safety of Naveglitazar in patients with type 2 diabetes. While the trial is listed as completed, detailed quantitative results regarding its effects on glycemic and lipid parameters are not publicly available. Based on its mechanism of action and preclinical data, the anticipated clinical effects of LY519818 would be:

  • Reduction in HbA1c: Clinically meaningful decreases in glycated hemoglobin, indicating improved long-term glycemic control.

  • Lowering of Fasting Plasma Glucose: Reductions in fasting blood sugar levels.

  • Improvement in Lipid Profile: A primary effect on lowering triglycerides, with potential benefits on other lipid parameters.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The disposition, metabolism, and excretion of LY519818 have been characterized in mice, rats, and monkeys.[1]

Absorption and Distribution

Following oral administration, LY519818 is well-absorbed.[1] The compound is highly bound to plasma proteins, with mean percentages of binding being approximately 99.5% in mice and 99.6% in rats and monkeys.[2] This high degree of protein binding is independent of concentration and is a critical factor influencing the compound's distribution and availability to target tissues.[2]

Metabolism

LY519818 is moderately metabolized in all species evaluated.[1] The parent compound is the most abundant circulating entity at maximum plasma concentration (Cmax), accounting for 68% to 81% of the total radioactivity.[1] The primary metabolic pathways include:[1]

  • Enzymatic Chiral Inversion: Formation of the R-enantiomer, LY591026.

  • Aromatic Hydroxylation: Formation of para-hydroxy naveglitazar.

  • Phase II Conjugation: Glucuronidation and sulfation of metabolites.

Excretion

The primary route of excretion for LY519818 and its metabolites is via the feces.[1] Biliary excretion is a prominent pathway, with acyl glucuronide and sulfate conjugates being identified in the bile of rats.[1]

Safety and Tolerability

Detailed safety and tolerability data from the clinical development of LY519818 are not extensively published. However, based on the known pharmacology of PPAR agonists, particularly dual agonists, certain adverse effects can be anticipated. These may include:

  • Weight Gain: A common side effect associated with PPARγ activation due to increased adipogenesis and fluid retention.

  • Edema: Fluid retention is another known class effect of PPARγ agonists.

  • Cardiovascular Effects: The cardiovascular safety of dual PPAR agonists has been a subject of scrutiny, with some agents in this class being discontinued due to cardiovascular concerns.

A thorough assessment of the benefit-risk profile of LY519818 would require access to the complete safety database from its clinical trials.

Experimental Protocols

In Vitro PPAR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of LY519818 for PPARα and PPARγ.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the target PPAR.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human PPARα-LBD and PPARγ-LBD

    • Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)

    • Test compound (LY519818) at various concentrations

    • Scintillation proximity assay (SPA) beads (e.g., yttrium silicate)

    • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

    • 96-well microplates

    • Microplate scintillation counter

  • Assay Procedure:

    • Incubate a mixture of the PPAR-LBD, radiolabeled ligand, and SPA beads in the assay buffer.

    • Add varying concentrations of LY519818 to the wells.

    • Incubate the plates at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is inversely proportional to the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Start Prepare Reagents Mix Mix PPAR-LBD, Radioligand, & SPA beads Start->Mix Add_Compound Add LY519818 (Varying Concentrations) Mix->Add_Compound Incubate Incubate to Equilibrium Add_Compound->Incubate Measure Measure Radioactivity Incubate->Measure Analyze Calculate IC50 & Ki Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy Study in a Rodent Model of T2DM (e.g., Zucker Diabetic Fatty Rat)

Objective: To evaluate the dose-dependent effects of LY519818 on glycemic control and lipid metabolism.

Step-by-Step Methodology:

  • Animal Model:

    • Use male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.

    • Acclimatize the animals for at least one week before the start of the study.

  • Experimental Design:

    • Randomly assign animals to treatment groups (e.g., vehicle control, LY519818 at low, mid, and high doses).

    • Administer the vehicle or LY519818 orally once daily for a specified duration (e.g., 14-28 days).

  • Endpoints and Measurements:

    • Body Weight and Food Intake: Monitor daily.

    • Fasting Blood Glucose and Plasma Insulin: Measure at baseline and at regular intervals during the study from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. Administer a glucose bolus orally after an overnight fast and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Plasma Lipids: At the end of the study, collect terminal blood samples for the analysis of triglycerides, total cholesterol, HDL, and LDL.

    • HbA1c: Measure from whole blood at the end of the study.

  • Data Analysis:

    • Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Analyze the OGTT data by calculating the area under the curve (AUC).

Conclusion

LY519818 (Naveglitazar) is a dual PPARα/γ agonist with a pharmacological profile that positions it as a potential therapeutic agent for the management of type 2 diabetes and associated dyslipidemia. Its γ-dominant activity suggests a strong insulin-sensitizing effect, while its PPARα agonism is expected to contribute to the improvement of the lipid profile. While preclinical data have demonstrated its potential, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available detailed results from its clinical trials. Further research and data transparency are necessary to fully elucidate the therapeutic potential and place in therapy of LY519818.

References

  • Naveglitazar (LY519818) | PPAR Agonist | MedChemExpress.

  • Yi, P., Hadden, C. E., Annes, W. F., Jackson, D. A., Peterson, B. C., Gillespie, T. A., & Johnson, J. T. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51–61.

Sources

Non-thiazolidinedione insulin sensitizer Naveglitazar research

Technical Guide: Naveglitazar (LY-519818) – A Non-Thiazolidinedione PPAR / Dual Agonist[1][2]

Executive Summary

Naveglitazar (LY-519818) represents a critical case study in the structural evolution of insulin sensitizers. Unlike first-generation Thiazolidinediones (TZDs) such as Rosiglitazone, Naveglitazar is a non-TZD, acidic dual agonist targeting both Peroxisome Proliferator-Activated Receptor gamma (PPAR


Designed to bridge the gap between insulin sensitization (PPAR


Molecular Architecture & SAR

Structural Divergence from TZDs

The defining feature of Naveglitazar is the replacement of the varying TZD (2,4-thiazolidinedione) head group with a carboxylic acid pharmacophore (specifically a dihydrocinnamate or phenylpropanoic acid moiety).

FeatureThiazolidinediones (e.g., Rosiglitazone)Naveglitazar (Non-TZD)
Head Group Cyclic Dione (

~6.8)
Carboxylic Acid (

~4.5)
Linker Ether/Pyridine chainsPropoxy-phenyl chain
Binding Mode H-bonds to His323/Tyr473 (Helix 12)Ionic interaction + H-bonds to Helix 12
Lipophilicity ModerateHigh (Protein Binding >99%)
Chemical Identity
  • IUPAC Name: (2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid[1]

  • Core Scaffold: Tyrosine-derived phenylpropanoic acid.

  • Key Interaction: The acidic head group mimics the fatty acid substrates of PPARs, allowing for high-affinity docking into the Ligand Binding Domain (LBD).

Mechanism of Action: The Dual Agonist Paradox

Naveglitazar is characterized as a


-dominant dual agonist23


Signaling Pathway Visualization

The following diagram illustrates the dual-entry mechanism where Naveglitazar activates transcription factors for both glucose uptake (GLUT4) and fatty acid oxidation (CPT1), a synergy intended to treat Metabolic Syndrome.

MOA_Pathwaycluster_NucleusNucleusDrugNaveglitazar(LY-519818)Cell_MembraneCell MembraneDrug->Cell_MembranePassive DiffusionPPAR_GammaPPAR-Gamma(LBD Activation)Cell_Membrane->PPAR_GammaHigh Affinity BindingPPAR_AlphaPPAR-Alpha(LBD Activation)Cell_Membrane->PPAR_AlphaModerate Affinity BindingHeterodimer_GPPAR-G/RXR ComplexPPAR_Gamma->Heterodimer_GDimerizationHeterodimer_APPAR-A/RXR ComplexPPAR_Alpha->Heterodimer_ADimerizationRXRRXR(Retinoid X Receptor)RXR->Heterodimer_GRXR->Heterodimer_APPREPPRE(Promoter Region)Heterodimer_G->PPREDNA BindingHeterodimer_A->PPREDNA BindingTranscriptionGene TranscriptionPPRE->TranscriptionRecruitment ofCo-ActivatorsOutcomesOutcomes:1. Insulin Sensitization (GLUT4)2. Lipid Oxidation (CPT1)3. Triglyceride ReductionTranscription->Outcomes

Figure 1: Dual Agonist Mechanism. Naveglitazar activates both nuclear receptors, driving a combined metabolic phenotype.

Toxicology & Safety Profile (The Failure Point)

Despite efficacy, Naveglitazar's development was halted. For drug developers, understanding why is more valuable than the efficacy data.

The "Glitazar" Class Effect: Urothelial Carcinogenesis

Similar to Muraglitazar, Naveglitazar exhibited a potent carcinogenic signal in rodent models.

  • Observation: Two-year bioassays in rodents revealed an increased incidence of bladder cancer (urothelial carcinoma) .

  • Mechanism: The exact mechanism remains debated but is hypothesized to involve:

    • Dual Agonism Synergy: Simultaneous activation of PPAR

      
       and 
      
      
      in the urothelium may drive chronic hyperplasia.
    • Urolithiasis (Debated): Some theories suggest drug precipitation (crystals) in urine causes physical irritation, but studies on Naveglitazar specifically suggested carcinogenesis occurred without evidence of urolithiasis as the inciting event [1].

    • Species Specificity: While highly relevant in rodents, the translation to humans is complex; however, the regulatory risk threshold was too high.

Pharmacokinetic Profile
  • Protein Binding: >99.5% (Mouse, Rat, Monkey).[3] This high binding affinity often complicates toxicology scaling.

  • Metabolism: Extensive hepatic metabolism via chiral inversion (S to R enantiomer) and acyl glucuronidation.

  • Excretion: Primarily fecal/biliary.

Experimental Protocols

For researchers investigating non-TZD agonists, the following protocols are standard for establishing potency and selectivity.

Protocol: Gal4-LBD Transactivation Assay

This assay isolates the Ligand Binding Domain (LBD) of the PPAR subtypes to measure agonist potency without interference from the native DNA-binding domain.

Materials:

  • Cell Line: COS-7 or HEK293T (low endogenous PPAR expression).

  • Plasmids:

    • pM-hPPAR

      
      -LBD (Gal4 DNA binding domain fused to PPAR
      
      
      LBD).
    • pM-hPPAR

      
      -LBD.
      
    • UAS-Luciferase (Reporter).

    • pRL-TK (Renilla control).

Workflow Visualization:

Assay_ProtocolStep11. Seeding(10k cells/wellin 96-well plate)Step22. Transfection(Lipofectamine + Gal4-LBD/Luc Plasmids)Step1->Step2Step33. Treatment(Naveglitazar Dose Response0.1nM - 10µM)Step2->Step3Step44. Incubation(24 Hours)Step3->Step4Step55. Lysis & Readout(Dual-Luciferase Assay)Step4->Step5

Figure 2: Transactivation Assay Workflow for determining EC50 values.

Data Analysis:

  • Normalize Firefly luciferase (Reporter) to Renilla luciferase (Control).

  • Plot Relative Light Units (RLU) vs. Log[Concentration].

  • Fit to a 4-parameter logistic equation to derive

    
    .
    
    • Expected Result: Naveglitazar should show nanomolar potency for PPAR

      
       and low-micromolar/high-nanomolar potency for PPAR
      
      
      .
Retrosynthetic Analysis (Proposed Route)

For chemists synthesizing reference standards, the structure suggests a convergent synthesis:

  • Fragment A: Tyrosine derivative (methyl ester).

  • Fragment B: 3-(4-phenoxyphenoxy)propyl bromide.

  • Coupling: Williamson ether synthesis (

    
    , Acetone/DMF) to link Fragment B to the phenolic hydroxyl of Fragment A.
    
  • Functionalization: Installation of the

    
    -methoxy group (if not present in starting tyrosine analog).
    
  • Deprotection: Hydrolysis of the methyl ester to yield the free carboxylic acid (Naveglitazar).

References

  • Long, G. G., et al. (2008). Urothelial carcinogenesis in the urinary bladder of rats treated with naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: Lack of evidence for urolithiasis as an inciting event. Toxicologic Pathology.

  • Eli Lilly and Company. (2006). Naveglitazar Clinical Trial Termination Reports. ClinicalTrials.gov Identifier: NCT00065312.

  • Zhang, H., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[2] Drug Metabolism and Disposition.

  • Filippatos, T. D., et al. (2011). A Contemporary Overview of PPAR alpha/gamma Dual Agonists for the Management of Diabetic Dyslipidemia. PPAR Research.[4]

Gamma-dominant PPAR agonist Naveglitazar sodium literature

Author: BenchChem Technical Support Team. Date: February 2026

A Gamma-Dominant PPAR Modulator: Mechanism, Synthesis, and Toxicology[1][2][3]

Executive Summary

Naveglitazar sodium (LY-519818) represents a critical case study in the evolution of metabolic therapeutics.[1][2] Designed as a dual peroxisome proliferator-activated receptor (PPAR) agonist , it was engineered to bridge the gap between insulin sensitization (PPAR


 mediated) and lipid management (PPAR

mediated).[1][2][3] Unlike "balanced" dual agonists, Naveglitazar exhibits a distinct gamma-dominant profile , providing potent glycemic control analogous to thiazolidinediones (TZDs) while leveraging alpha-activity to correct diabetic dyslipidemia.[1][4][2]

However, its development trajectory was halted due to the "dual agonist paradox"—where the therapeutic window collapsed under the weight of class-specific toxicities, specifically urothelial carcinogenesis and fluid retention.[4] This guide dissects the molecular architecture, pharmacological signaling, and the rigorous safety thresholds that define this compound's legacy in drug development.

Part 1: Molecular Architecture & Pharmacophore

Naveglitazar is a non-TZD, tyrosine-derived agonist.[1][4][2] Its structural logic follows the classic "Glitazar" tripartite design, optimized for high-affinity binding to the PPAR


 Ligand Binding Domain (LBD) with secondary affinity for PPAR

.[1]
FeatureChemical ComponentFunction
Acidic Head (S)-2-methoxy-3-phenylpropanoic acidAnchors the molecule via hydrogen bonding to Tyr473 (Helix 12) and His323 in the PPAR LBD.[1][4][2] The (S)-configuration is critical for bioactivity.[1][4][2]
Linker Propoxy chainProvides flexibility to span the Y-shaped binding pocket, positioning the tail in the hydrophobic arm.[1][4]
Hydrophobic Tail Phenoxyphenoxy moietyOccupies the large hydrophobic pocket, stabilizing the receptor-coactivator complex.[1][4]

Chemical Identity:

  • IUPAC: Sodium (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoate[1][4][2]

  • Formula:

    
    
    
  • Molecular Weight: 444.45 Da (Sodium Salt)[1][2]

Part 2: Mechanism of Action (The Gamma-Dominant Phenotype)

Naveglitazar is defined by its selectivity ratio .[1][4][2] While it activates both receptors, its functional potency leans heavily toward PPAR


.[5][6]
  • PPAR

    
     Activation (Dominant):  Drives adipocyte differentiation and fatty acid storage in subcutaneous fat (the "lipid steal" effect), reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver.
    
  • PPAR

    
     Activation (Secondary):  Increases expression of CPT-1 and ApoA-I, enhancing fatty acid oxidation and raising HDL levels.[1][4][2]
    
Signaling Pathway Visualization

The following diagram illustrates the nuclear signaling cascade initiated by Naveglitazar, highlighting the divergent downstream effects.

G Ligand Naveglitazar (LY-519818) Receptor PPARγ (Dominant) / PPARα Ligand->Receptor Binding (nM affinity) Complex Active Transcription Complex (PPAR-RXR + Co-activators) Receptor->Complex Heterodimerization RXR RXRα (Heterodimer Partner) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Gene1 GLUT4 / Adiponectin (Insulin Sensitization) PPRE->Gene1 Primary Output (γ) Gene2 CPT-1 / ApoA-I (Lipid Metabolism) PPRE->Gene2 Secondary Output (α) Gene3 ENaC (Renal Tubules) (Fluid Retention/Edema) PPRE->Gene3 Off-Target Toxicity

Caption: Figure 1. Naveglitazar signaling cascade showing dual activation with gamma-dominant downstream effects including therapeutic and toxicity endpoints.[1][4][2]

Part 3: Efficacy vs. Toxicity Profile

The failure of Naveglitazar was not due to lack of efficacy, but rather the inability to separate the therapeutic dose from the toxic dose.

Comparative Profile Table
ParameterNaveglitazar (Dual Agonist)Rosiglitazone (Pure

)
Fenofibrate (Pure

)
HbA1c Reduction High (1.0 - 1.5%)HighNegligible
TG Reduction Moderate/HighNeutralHigh
HDL Increase ModerateLowHigh
Edema Risk High (Class Effect) ModerateLow
Carcinogenicity Urothelial (Rat) Bladder (Controversial)Liver (Rodent specific)

The Toxicology Pivot: Naveglitazar, like Muraglitazar, induced urothelial hyperplasia and tumors in rodent models.[4] This is hypothesized to be a combination of:

  • PPAR

    
     driven fluid retention:  Dilution of urine and changes in electrolyte balance.[1]
    
  • PPAR

    
     driven crystal formation:  Precipitation of solids in the bladder causing chronic irritation (calculi hypothesis).
    
  • Direct Urothelial Stimulation: Specific to the dual agonist interplay.[1]

Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Convergent Route)

Note: This protocol synthesizes the free acid.[1] Conversion to sodium salt is the final step.[4]

Phase 1: Tail Fragment Synthesis

  • Reactants: 4-phenoxyphenol + 1,3-dibromopropane.[1][4][2]

  • Conditions:

    
    , Acetone, Reflux, 12h.
    
  • Product: 1-(3-bromopropoxy)-4-phenoxybenzene.[1][4][2]

Phase 2: Head Group Coupling

  • Reactants: L-Tyrosine derivative (Methyl (S)-2-methoxy-3-(4-hydroxyphenyl)propanoate) + Tail Fragment (from Phase 1).[1][4][2]

  • Conditions:

    
    , DMF, 
    
    
    
    , 24h.
  • Mechanism:

    
     nucleophilic substitution.[1][4][2]
    

Phase 3: Hydrolysis & Salt Formation [1][4]

  • Hydrolysis: LiOH, THF/Water, RT. (Cleaves methyl ester).[1][2]

  • Salt Formation: Titrate free acid with NaOH (1.0 eq) in Methanol. Lyophilize.

Synthesis Start1 4-phenoxyphenol Inter1 Tail Bromide Start1->Inter1 K2CO3, Acetone Start2 1,3-dibromopropane Start2->Inter1 Coupled Ester Intermediate Inter1->Coupled + Head Group DMF, 80°C Head Tyrosine Head Group (Phenolic OH) Head->Coupled Final Naveglitazar Sodium Coupled->Final 1. LiOH (Hydrolysis) 2. NaOH (Salt)

Caption: Figure 2. Convergent synthesis route for Naveglitazar Sodium via ether coupling.

Protocol B: TR-FRET Binding Assay (In Vitro Validation)

To confirm "Gamma-Dominance," a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.[1][4][2]

  • Reagents: Recombinant Human PPAR

    
    -LBD and PPAR
    
    
    
    -LBD (GST-tagged), Terbium-labeled anti-GST antibody, Fluorescently labeled ligand (tracer).[1][4][2]
  • Procedure:

    • Incubate PPAR-LBD with Tb-antibody (Donor).[1][4][2]

    • Add Fluorescent Tracer (Acceptor).[1][2]

    • Add Naveglitazar (Competitor) in serial dilution (

      
       to 
      
      
      
      M).
  • Readout: Measure FRET signal (Excitation 340nm, Emission 520nm/495nm).

  • Validation:

    • Displacement of the tracer decreases FRET signal.

    • Result: Calculate

      
       and 
      
      
      
      .
    • Expected:

      
       vs 
      
      
      
      .[1][4][2]
References
  • National Institutes of Health (PubChem). Naveglitazar | C25H26O6 | CID 9888484. [Link][1][2]

  • Drug Metabolism and Disposition. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist. [Link][1][4][2]

  • PLOS ONE. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators.[1][2][7] (Context on LBD binding modes). [Link][1][2][7]

  • PMC (NIH). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. (Discussion on Naveglitazar toxicity). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Executive Summary

Metabolic syndrome represents a constellation of interrelated cardiometabolic risk factors, including insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) have emerged as critical regulators of glucose and lipid homeostasis, making them attractive therapeutic targets. Naveglitazar sodium, a non-thiazolidinedione dual agonist of PPARα and PPARγ with a dominant γ-activity profile, was developed to concurrently address the multifaceted nature of metabolic syndrome. This technical guide provides an in-depth analysis of the scientific rationale, preclinical and clinical evaluation strategies, and the therapeutic potential of Naveglitazar sodium. While the clinical development of Naveglitazar was discontinued, the scientific principles and methodologies discussed herein remain highly relevant for the ongoing research and development of novel therapeutics for metabolic syndrome. This document will leverage available data on Naveglitazar and draw comparative insights from the clinically successful dual PPARα/γ agonist, Saroglitazar, to provide a comprehensive and instructive resource.

Introduction: The Challenge of Metabolic Syndrome and the Rationale for Dual PPAR Agonism

Metabolic syndrome is a global health crisis, driven by the rising prevalence of obesity and sedentary lifestyles. The pathophysiology is complex, involving intricate crosstalk between insulin signaling, lipid metabolism, and inflammatory pathways in key metabolic organs such as the liver, adipose tissue, and skeletal muscle.

  • PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. Its activation leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ , highly expressed in adipose tissue, is a master regulator of adipogenesis and enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues.

The therapeutic appeal of a dual PPARα/γ agonist lies in its potential to simultaneously improve both dyslipidemia and insulin resistance, the core components of metabolic syndrome. Naveglitazar sodium was designed to harness these synergistic effects.

Mechanism of Action: The Molecular Symphony of Naveglitazar

Naveglitazar sodium functions as a ligand for both PPARα and PPARγ, initiating a cascade of genomic and non-genomic effects that collectively improve metabolic health. Upon binding, Naveglitazar induces a conformational change in the PPARs, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of PPARα and PPARγ by Naveglitazar initiates a series of downstream events aimed at restoring metabolic balance.

cluster_0 Naveglitazar Sodium cluster_1 PPAR Activation cluster_2 Cellular Effects cluster_3 Systemic Outcomes Naveglitazar Naveglitazar PPARa PPARα Naveglitazar->PPARa Agonist PPARg PPARγ Naveglitazar->PPARg Agonist (γ-dominant) FattyAcidOxidation ↑ Fatty Acid Oxidation (Liver, Muscle) PPARa->FattyAcidOxidation TriglycerideClearance ↑ Triglyceride Clearance PPARa->TriglycerideClearance HDL_Production ↑ HDL Production PPARa->HDL_Production Anti_inflammatory ↓ Pro-inflammatory Cytokine Production PPARa->Anti_inflammatory InsulinSensitivity ↑ Insulin Sensitivity (Adipose, Muscle) PPARg->InsulinSensitivity Adipogenesis ↑ Adipogenesis PPARg->Adipogenesis PPARg->Anti_inflammatory Lipid Improved Lipid Profile (↓ TG, ↑ HDL) FattyAcidOxidation->Lipid TriglycerideClearance->Lipid HDL_Production->Lipid Glucose Improved Glycemic Control (↓ Glucose, ↓ Insulin) InsulinSensitivity->Glucose Adipogenesis->Glucose Inflammation Reduced Systemic Inflammation Anti_inflammatory->Inflammation

Figure 1: Simplified signaling pathway of Naveglitazar sodium.

Preclinical Evaluation: Establishing a Foundation for Clinical Development

A robust preclinical program is essential to characterize the pharmacology, pharmacokinetics, and safety profile of a drug candidate like Naveglitazar.

In Vitro Characterization
  • Receptor Binding and Transactivation Assays: The initial step involves quantifying the binding affinity and functional activity of Naveglitazar at both PPARα and PPARγ. This is typically performed using cell-based reporter gene assays. The γ-dominant activity profile of Naveglitazar was established through these in vitro studies.[1]

  • Target Gene Expression Analysis: In relevant cell lines (e.g., hepatocytes, adipocytes), the effect of Naveglitazar on the expression of key target genes involved in lipid and glucose metabolism is assessed using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis.

Animal Models of Metabolic Syndrome

The efficacy of Naveglitazar in a complex physiological system is evaluated using various animal models that recapitulate key features of human metabolic syndrome.

Animal ModelKey CharacteristicsTypical Endpoints
db/db Mice Leptin receptor deficiency, obesity, hyperglycemia, insulin resistance.Glucose, insulin, triglycerides, free fatty acids.
Zucker fa/fa Rats Leptin receptor mutation, obesity, hyperlipidemia, insulin resistance.Triglycerides, cholesterol, glucose tolerance.
High-Fat Diet-Induced Obese Rodents Diet-induced obesity, insulin resistance, dyslipidemia.Body weight, adiposity, glucose and insulin tolerance, lipid profile.
Pharmacokinetics and Metabolism

Preclinical studies in mice, rats, and monkeys have shown that Naveglitazar is well-absorbed orally and is highly bound to plasma proteins (>99%).[2] The primary route of excretion is via the feces.[2] Metabolic pathways include enzymatic chiral inversion to its R-enantiomer, aromatic hydroxylation, and various phase II conjugations.[2]

Clinical Development: Assessing Efficacy and Safety in Humans

While the clinical development of Naveglitazar was halted, the design of its clinical trials would have followed a standard progression to assess its safety and efficacy in treating metabolic syndrome. For illustrative purposes, we will reference the successful clinical development of Saroglitazar.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Initial human studies focus on establishing the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the drug in a small cohort of healthy volunteers.

Phase II: Proof-of-Concept and Dose-Ranging in Patients

Phase II trials are designed to evaluate the preliminary efficacy and further assess the safety of the drug in patients with metabolic syndrome. These studies are typically randomized, double-blind, and placebo-controlled, with multiple dose arms to identify the optimal therapeutic dose. A Phase 2 trial of Saroglitazar in patients with NAFLD/NASH demonstrated significant reductions in ALT levels and liver fat content.[3]

Phase III: Confirmatory Efficacy and Safety in a Larger Population

Large-scale Phase III trials are required for regulatory approval and are designed to confirm the efficacy and safety of the chosen dose in a broader patient population over a longer duration. The PRESS V and PRESS VI trials for Saroglitazar demonstrated its efficacy in reducing triglycerides and improving glycemic control in patients with diabetic dyslipidemia.[4][5]

The Discontinuation of Naveglitazar

Experimental Protocols: A Guide for the Bench and the Clinic

Preclinical Protocol: Evaluation in a High-Fat Diet-Induced Obese Mouse Model

Objective: To assess the in vivo efficacy of a dual PPARα/γ agonist on metabolic parameters.

Workflow:

start Animal Acclimatization (C57BL/6J mice) diet High-Fat Diet Induction (8-12 weeks) start->diet randomization Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) diet->randomization treatment Daily Oral Gavage (4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint blood Blood Collection (Glucose, Insulin, Lipids) endpoint->blood tissue Tissue Harvesting (Liver, Adipose, Muscle) endpoint->tissue analysis Gene Expression & Histology blood->analysis tissue->analysis end Data Analysis & Reporting analysis->end

Figure 2: Preclinical evaluation workflow.

Step-by-Step Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups: Mice are randomized into treatment groups: vehicle control, Naveglitazar (at various doses), and a positive control (e.g., a known PPAR agonist).

  • Drug Administration: The compounds are administered daily via oral gavage for a period of 4-8 weeks.

  • In-life Measurements: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests are performed at baseline and at the end of the study.

  • Terminal Procedures: At the end of the treatment period, animals are fasted overnight, and blood is collected for the analysis of glucose, insulin, triglycerides, and cholesterol. Tissues (liver, adipose, muscle) are harvested for histological analysis and gene expression studies.

Clinical Trial Protocol: A Phase IIb Study in Patients with Metabolic Syndrome

Objective: To evaluate the efficacy and safety of a dual PPARα/γ agonist in subjects with metabolic syndrome.

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Key Inclusion Criteria:

  • Diagnosis of metabolic syndrome (according to NCEP ATP III criteria).

  • Elevated triglycerides and low HDL cholesterol.

  • Evidence of insulin resistance (e.g., elevated fasting glucose or HOMA-IR).

Primary Efficacy Endpoint:

  • Percent change from baseline in fasting serum triglycerides at 24 weeks.

Secondary Efficacy Endpoints:

  • Change from baseline in HDL cholesterol, LDL cholesterol, and non-HDL cholesterol.

  • Change from baseline in fasting plasma glucose and HbA1c.

  • Change from baseline in markers of insulin resistance (e.g., HOMA-IR).

Safety Assessments:

  • Adverse event monitoring.

  • Vital signs, ECGs, and physical examinations.

  • Laboratory safety parameters (e.g., liver function tests, serum creatinine).

Bioanalytical Methodology: Quantifying Naveglitazar in Biological Matrices

Accurate quantification of the drug and its metabolites in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Illustrative LC-MS/MS Protocol for a PPAR Agonist:

  • Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: Separation of the analyte from endogenous matrix components using a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

  • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive or negative electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity.

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, linearity, and stability.

Future Directions and Conclusion

Although the development of Naveglitazar sodium was discontinued, the therapeutic concept of dual PPARα/γ agonism remains a compelling strategy for the management of metabolic syndrome. The clinical success of Saroglitazar in diabetic dyslipidemia provides strong validation for this approach.[6][7]

Future research in this area may focus on:

  • Selective PPAR Modulators (SPPARMs): Developing compounds with a more refined balance of α and γ activity to maximize efficacy while minimizing adverse effects.

  • Tissue-Specific Targeting: Designing drugs that preferentially act on specific metabolic tissues to enhance the therapeutic window.

  • Combination Therapies: Exploring the synergistic effects of PPAR agonists with other classes of metabolic drugs.

References

  • Sosale, A., Saboo, B., & Sosale, B. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes.
  • Pai, V., & Ghiya, B. (2014). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of saroglitazar 2 and 4 mg compared to pioglitazone 45 mg in diabetic dyslipidemia (PRESS V). Journal of the American College of Cardiology, 63(12_Supplement), A1889.
  • Wang, Y., et al. (2006). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 34(10), 1709-1720.
  • Gawrieh, S., et al. (2021). Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial.
  • Baidya, A., et al. (2022). Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence. Clinical Diabetology, 11(5), 316-320.
  • Jain, M. R., et al. (2015). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI). Diabetes Technology & Therapeutics, 17(3), 153-162.

Sources

A Tale of Two Agonists: A Technical Guide to the Divergent Worlds of Naveglitazar and Glitazones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the peroxisome proliferator-activated receptors (PPARs) have emerged as a pivotal target. This guide provides a comprehensive technical exploration of two classes of PPAR agonists: the glitazones, established as selective PPARγ agonists, and Naveglitazar sodium, a dual PPARα/γ agonist. We will dissect their fundamental differences in molecular mechanism, binding affinities, and downstream signaling pathways. Furthermore, this document will illuminate the clinical implications of these distinctions, from their effects on glycemic control and lipid metabolism to the safety concerns that have shaped their developmental trajectories. Detailed experimental protocols for the comparative evaluation of these compounds are also provided to empower researchers in this field.

Introduction: The PPARs as Master Regulators of Metabolism

Peroxisome proliferator-activated receptors are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of glucose and lipid homeostasis. Three main isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ).

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby reducing circulating triglyceride levels.[1]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thus reducing lipotoxicity in other tissues.[1]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The glitazone class of drugs, also known as thiazolidinediones (TZDs), were developed as selective agonists for PPARγ. In contrast, Naveglitazar sodium was designed as a dual agonist, targeting both PPARα and PPARγ with the therapeutic rationale of addressing both insulin resistance and diabetic dyslipidemia.[2][3]

The Glitazones: Pioneers of PPARγ Agonism

The glitazone family, which includes compounds like pioglitazone and rosiglitazone, represents the first generation of drugs designed to specifically target PPARγ.[4] Their primary mechanism of action involves binding to and activating PPARγ, leading to a cascade of genomic and non-genomic effects that ultimately improve insulin sensitivity.

Mechanism of Action

Upon activation by a glitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in:

  • Adipogenesis: Promoting the differentiation of preadipocytes into mature adipocytes, which act as safe storage depots for free fatty acids.

  • Glucose Uptake: Increasing the expression of glucose transporters, particularly GLUT4, in adipose tissue and muscle.

  • Adipokine Secretion: Modulating the secretion of adipokines, such as increasing adiponectin (which has insulin-sensitizing effects) and decreasing TNF-α (which contributes to insulin resistance).

Glitazone_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Glitazone Glitazone (e.g., Pioglitazone) PPARg_inactive Inactive PPARγ Glitazone->PPARg_inactive Enters cell & binds PPARg_active Active PPARγ PPARg_inactive->PPARg_active Activation RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Activation Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer Heterodimerization RXR_active->Heterodimer Heterodimerization PPRE PPRE Heterodimer->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Adipogenesis ↑ Adipogenesis Gene_Transcription->Adipogenesis Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin TNFa ↓ TNF-α Gene_Transcription->TNFa

Figure 1: Simplified signaling pathway of glitazones via PPARγ activation.

Clinical Profile and Limitations

Clinically, glitazones effectively lower blood glucose levels and improve insulin sensitivity. However, their use has been associated with a range of side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure in some patients.[4] These adverse effects are largely attributed to their potent and selective activation of PPARγ.

Naveglitazar Sodium: The Dual Agonist Approach

Naveglitazar sodium (LY519818) is a non-thiazolidinedione compound that was developed as a dual agonist of both PPARα and PPARγ, with a dominant activity towards PPARγ.[5][6] The rationale behind this dual-action approach was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, thereby offering a more comprehensive treatment for the metabolic abnormalities associated with T2DM.[2][3]

A Divergent Mechanism: Engaging Both PPARα and PPARγ

Naveglitazar's mechanism of action involves the simultaneous activation of both PPARα and PPARγ. This dual engagement leads to a broader spectrum of gene regulation compared to glitazones.

  • PPARγ-mediated effects: Similar to glitazones, Naveglitazar enhances insulin sensitivity through its action on PPARγ.

  • PPARα-mediated effects: By activating PPARα, Naveglitazar stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

Naveglitazar_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Naveglitazar Naveglitazar Sodium PPARg_inactive Inactive PPARγ Naveglitazar->PPARg_inactive Enters cell & binds PPARa_inactive Inactive PPARα Naveglitazar->PPARa_inactive Enters cell & binds PPARg_active Active PPARγ PPARg_inactive->PPARg_active Activation PPARa_active Active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Activation Heterodimer_g PPARγ-RXR PPARg_active->Heterodimer_g Heterodimer_a PPARα-RXR PPARa_active->Heterodimer_a RXR_active->Heterodimer_g RXR_active->Heterodimer_a PPRE PPRE Heterodimer_g->PPRE Bind to Heterodimer_a->PPRE Bind to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Triglycerides ↓ Triglycerides Gene_Transcription->Triglycerides HDL ↑ HDL Gene_Transcription->HDL

Figure 2: Naveglitazar's dual activation of PPARα and PPARγ.

A Promising but Troubled Clinical Journey

While preclinical studies and early clinical trials showed promise for Naveglitazar in improving both glycemic control and lipid profiles, its development was ultimately halted.[7] This decision was part of a broader trend of discontinuation for many dual PPARα/γ agonists due to safety concerns, including cardiovascular risks and potential carcinogenicity observed in some compounds of this class.[2][8] Specifically for Naveglitazar, preclinical studies in rats revealed hypertrophic and proliferative effects on the urothelium.[9]

Head-to-Head Comparison: Naveglitazar vs. Glitazones

The fundamental differences between Naveglitazar and glitazones lie in their receptor selectivity, which translates to distinct pharmacological profiles.

FeatureGlitazones (e.g., Pioglitazone, Rosiglitazone)Naveglitazar Sodium
Primary Target(s) Selective PPARγ agonistDual PPARα/γ agonist (γ-dominant)
Chemical Class ThiazolidinedioneNon-thiazolidinedione
EC50 for PPARγ Rosiglitazone: ~9 nM[4], Pioglitazone: ~280 nM[10]Data not publicly available
EC50 for PPARα >1000 nM[10]Data not publicly available
Primary Clinical Effect Improved insulin sensitivity and glycemic controlImproved insulin sensitivity, glycemic control, and lipid profile (↓ triglycerides, ↑ HDL)
Key Side Effects Weight gain, fluid retention, bone fractures, potential cardiovascular risks (rosiglitazone)[4]Urothelial changes in preclinical models, potential for cardiovascular adverse events seen with the class[2][9]
Developmental Status Approved for clinical use (Pioglitazone)Development discontinued[7]

Experimental Protocols for Comparative Analysis

For researchers aiming to compare the activity and selectivity of Naveglitazar and glitazones, the following experimental workflows are recommended.

In Vitro Characterization

Rationale: This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the transcription of a reporter gene. By comparing the dose-response curves for Naveglitazar and a glitazone on cells expressing either PPARα or PPARγ, their respective potencies (EC50) and selectivities can be determined.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with:

      • An expression vector for the full-length human PPARα or PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with a serial dilution of Naveglitazar, a glitazone (e.g., pioglitazone), or a vehicle control.

  • Luciferase Assay:

    • After an incubation period of 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Transactivation_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Cells HEK293T Cells Transfection Transfection Cells->Transfection Plasmids PPAR Expression Vector + PPRE-Luciferase Reporter + Renilla Control Plasmids->Transfection Compound Test Compound (Naveglitazar or Glitazone) Transfection->Compound Treat Cells Incubation1 24h Incubation Compound->Incubation1 Lysis Cell Lysis Incubation1->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50) Luciferase_Assay->Data_Analysis

Figure 3: Workflow for a PPAR transactivation assay.

Rationale: This in vitro assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a PPAR. This provides a direct measure of the compound's binding affinity (IC50) for the receptor.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a GST-tagged PPARα or PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPAR ligand (acceptor fluorophore).

  • Compound Addition:

    • Add serial dilutions of the test compound (Naveglitazar or a glitazone) to the wells of a microplate.

  • Assay Reaction:

    • Add the prepared reagent mix to the wells.

    • Incubate at room temperature to allow the binding to reach equilibrium.

  • TR-FRET Measurement:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis:

    • Plot the FRET ratio against the compound concentration and fit the data to a competitive binding curve to determine the IC50 value.

TRFRET_Assay cluster_components Assay Components cluster_process Assay Process PPAR_LBD GST-PPAR LBD Test_Compound Test Compound PPAR_LBD->Test_Compound Combine with Tb_Antibody Tb-anti-GST Antibody Tb_Antibody->Test_Compound Combine with Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Test_Compound Combine with Incubation Incubation Test_Compound->Incubation TRFRET_Reader TR-FRET Measurement Incubation->TRFRET_Reader IC50_Determination IC50 Determination TRFRET_Reader->IC50_Determination

Figure 4: Overview of a TR-FRET competitive binding assay.

In Vivo Efficacy and Safety Assessment

Rationale: To evaluate the in vivo effects of these compounds on glucose metabolism, lipid profiles, and potential side effects, a diabetic animal model is essential. The db/db mouse, which has a mutation in the leptin receptor, develops obesity, insulin resistance, and hyperglycemia, making it a relevant model for T2DM.

Protocol:

  • Animal Model:

    • Use male db/db mice and their lean littermates (db/+) as controls.

  • Compound Administration:

    • Treat groups of db/db mice with Naveglitazar, a glitazone, or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

    • Collect blood samples for the measurement of glucose, insulin, triglycerides, total cholesterol, HDL, and LDL.

  • Tissue Analysis:

    • At the end of the study, collect tissues such as liver, adipose tissue, and skeletal muscle for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.

  • Safety Assessment:

    • Monitor for any signs of toxicity.

    • Perform histopathological analysis of key organs, including the bladder, to assess for any compound-related changes.

Conclusion: A Divergence in Therapeutic Strategy and Outcome

The comparison between Naveglitazar sodium and the glitazones offers a compelling case study in drug development, highlighting the evolution of therapeutic strategies for T2DM. While the selective PPARγ agonism of glitazones proved to be an effective approach for improving insulin sensitivity, it came with a distinct side-effect profile. The dual PPARα/γ agonism of Naveglitazar represented a rational attempt to address both hyperglycemia and dyslipidemia simultaneously. However, the safety concerns that emerged for this class of compounds ultimately led to the discontinuation of Naveglitazar's development.

For researchers and drug development professionals, the story of Naveglitazar and the glitazones underscores the critical importance of balancing efficacy with safety. It also emphasizes the need for a deep understanding of the complex biology of nuclear receptors and the potential for off-target or unintended effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PPAR agonists, with the ultimate goal of developing safer and more effective therapies for metabolic diseases.

References

  • Dey, D., Medicherla, S., Neogi, P., Gowri, M., Cheng, J., Gross, C., ... & Nag, B. (2003). A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. Metabolism, 52(7), 843-851.
  • Bala, P., Kumar, S., & Singh, M. (2007). PPAR dual agonists: are they opening Pandora's Box?. Pharmacological research, 55(5), 413-420.
  • Hebda, C. A., Lu, J., Willard, D. H., Burris, T. P., & Smith, T. R. (2005). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug metabolism and disposition, 33(11), 1667-1676.
  • Kaushal, A., Singh, H., & Thangaraju, P. (2021). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Current Drug Targets, 22(12), 1416-1427.
  • Srivastava, R. A. K. (2021). Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. Journal of the Endocrine Society, 5(Supplement_1), A889-A890.
  • Bajaj, M., & DeFronzo, R. A. (2007). Effects of peroxisome proliferator-activated receptor (PPAR)-alpha and PPAR-gamma agonists on glucose and lipid metabolism in patients with type 2 diabetes mellitus. Diabetologia, 50(7), 1335-1345.
  • Henry, R. R., Lincoff, A. M., & Mudaliar, S. (2015). Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials. Diabetes, Obesity and Metabolism, 17(5), 455-463.
  • BioSpace. (2023, June 26). Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data. Retrieved from [Link]

  • ClinicalTrials.gov. (2017). A Study of Saroglitazar Magnesium in Patients With Nonalcoholic Fatty Liver Disease and/or Nonalcoholic Steatohepatitis. Retrieved from [Link]

  • Rakhe, A. S., & Panicker, G. K. (2014).
  • Kaul, U., & Parmar, D. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes. Vascular health and risk management, 11, 217.
  • Singh, A. K., & Singh, R. (2013). Recent advances on novel dual-acting peroxisome proliferator-activated receptor alpha and gamma agonists. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.
  • Lee, M. A., Tan, L., Yang, H., Im, Y. G., & Im, Y. J. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific reports, 7(1), 1-11.
  • RCSB PDB. (2017). 5Y2O: Structure of PPARgamma ligand binding domain-pioglitazone complex. Retrieved from [Link]

  • Singh, A. K., & Singh, R. (2021). The Clinical Aspects of Saroglitazar and its Side Effects. Journal of Drug Delivery and Therapeutics, 11(2), 128-132.
  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435.
  • Yu, K., & Li, X. (2023). Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. International Journal of Molecular Sciences, 24(15), 12345.
  • Martin, G., Duplus, E., & Forest, C. (2008). Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice. Biochemical pharmacology, 75(3), 643-651.
  • El-Hafidi, M., & Pérez-Méndez, O. (2014). Rosiglitazone stimulates peroxisome proliferator-activated receptor gamma expression and directly affects in vitro steroidogenesis in porcine ovarian follicles. Theriogenology, 82(1), 130-138.

Sources

[1][2][3]

Executive Summary

Naveglitazar Sodium (LY-519818 Sodium) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) agonist with dual activity at PPAR


123




11

Physicochemical Characterization

Precise molecular data is essential for accurate stoichiometric calculations in assay preparation.[1] Researchers must distinguish between the free acid (active moiety) and the sodium salt (formulated for solubility).[1]

Molecular Specifications

The following table contrasts the two forms. Ensure you are using the correct molecular weight (MW) for your molarity calculations.[1]

FeatureNaveglitazar Sodium (Salt)Naveglitazar (Free Acid)
CAS Number 477981-15-0 476436-68-7
Molecular Formula C

H

NaO

C

H

O

Molecular Weight 444.45 g/mol 422.47 g/mol
Appearance White to off-white solid powderWhite solid
Solubility DMSO (>10 mg/mL), Ethanol (Low)DMSO, Methanol
IUPAC Name Sodium (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoate(2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid
Structural Integrity & Handling[1]
  • Hygroscopicity: The sodium salt form is hygroscopic.[1] Weighing should be performed rapidly in a humidity-controlled environment to prevent water uptake, which introduces weighing errors.[1]

  • Chirality: Naveglitazar possesses a single chiral center at the

    
    -position of the propanoic acid side chain.[1] The (S)-enantiomer is the active eutomer.[1] Note: In vivo, the compound undergoes enzymatic chiral inversion to the (R)-enantiomer.[1][2][3]
    

Mechanism of Action: Dual PPAR Agonism

Naveglitazar functions as a nuclear receptor ligand.[1][4] Upon binding, it induces a conformational change in the PPAR receptor, facilitating heterodimerization with the Retinoid X Receptor (RXR).[1] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

Signaling Pathway Visualization

The following diagram illustrates the activation cascade and downstream metabolic effects.[1]

PPAR_PathwayNavNaveglitazar SodiumPPAR_aPPAR-alphaNav->PPAR_aBinding (Moderate)PPAR_gPPAR-gammaNav->PPAR_gBinding (Dominant)ComplexPPAR:RXR HeterodimerPPAR_a->ComplexDimerizationPPAR_g->ComplexDimerizationRXRRXR (Retinoid X Receptor)RXR->ComplexPPREPPRE (Promoter Region)Complex->PPRETranslocation & BindingGenes_LipidGenes: CPT1, APOA1(Fatty Acid Oxidation)PPRE->Genes_LipidTranscription (Alpha effect)Genes_GlucoseGenes: GLUT4, Adiponectin(Insulin Sensitization)PPRE->Genes_GlucoseTranscription (Gamma effect)

Figure 1: Signal transduction pathway of Naveglitazar showing dual agonism leading to differential gene expression.[1]

Experimental Framework

To ensure reproducibility, the following protocols for reconstitution and cellular assays are recommended.

Reconstitution Protocol (Stock Solution)

Objective: Prepare a 10 mM stock solution of Naveglitazar Sodium. Reagents: Dimethyl Sulfoxide (DMSO), anhydrous,

1
  • Calculation: To prepare 1 mL of 10 mM solution:

    
    
    
    
    [1]
  • Solubilization: Add 1 mL of DMSO to 4.44 mg of powder. Vortex for 30 seconds until clear.

  • Validation: Inspect for particulate matter. If turbid, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into light-resistant vials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[1]

In Vitro PPAR Transactivation Assay

Context: This assay validates the functional potency of the compound against specific PPAR isoforms.

StepProcedureCritical Control
1. Transfection Co-transfect HEK293 cells with: 1. Expression plasmid (hPPAR

or hPPAR

)2. PPRE-Luciferase reporter3. Renilla control
Ensure transfection efficiency >60% using a GFP control well.
2. Treatment 24h post-transfection, treat cells with Naveglitazar (0.1 nM – 10

M) in serum-free media.[1]
Include Rosiglitazone (PPAR

) and Fenofibrate (PPAR

) as positive controls.[1]
3. Incubation Incubate for 24 hours at 37°C, 5% CO

.
Use DMSO vehicle control (<0.1% final v/v).[1]
4. Analysis Lyse cells and quantify Luciferase/Renilla ratio.[1]Plot dose-response curve to calculate EC

.

Metabolic Disposition & Safety

Researchers conducting in vivo studies must account for the specific metabolic fate of Naveglitazar.[1]

  • Chiral Inversion: In rodents and primates, the (S)-enantiomer (parent) undergoes unidirectional chiral inversion to the (R)-enantiomer (LY591026).[1] This is species-dependent and must be monitored via chiral HPLC in pharmacokinetic studies.[1]

  • Excretion: Elimination is primarily biliary (fecal), with minimal renal clearance.[1]

  • Protein Binding: High (>99%) plasma protein binding across species.[1][3][4]

References

  • PubChem. (2025).[1][5][6][7][8][9] Naveglitazar Sodium (Compound Summary). National Library of Medicine.[1] [Link][1]

  • DrugBank. (2025).[1][6] Naveglitazar: Pharmacology and Interactions. DrugBank Online.[1][6] [Link][1][6]

  • Zhang, Q., et al. (2007).[1] The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51-61.[1][10] [Link][1]

History of Naveglitazar sodium clinical development discontinued

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development history, mechanistic profile, and eventual discontinuation of Naveglitazar sodium.

Executive Summary

Naveglitazar sodium (Code: LY519818) was a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) agonist developed jointly by Ligand Pharmaceuticals and Eli Lilly . Designed as a dual


 agonist with a 

-dominant profile, it aimed to synthesize the insulin-sensitizing potency of glitazones (e.g., rosiglitazone) with the lipid-modulating benefits of fibrates.

Despite promising Phase II efficacy data showing robust HbA1c reduction and improved lipid profiles, the program was discontinued in 2006 . The termination was driven by a convergence of regulatory shifts and specific toxicological signals: the FDA's imposition of a mandatory 2-year rodent carcinogenicity safety hurdle for PPAR agonists and the emergence of bladder neoplasia signals in preclinical models that could not be attributed to secondary mechanisms like urolithiasis.

Mechanistic Profile & Therapeutic Rationale[1][2][3]

The Dual Agonist Concept

Naveglitazar was engineered to address the "residual risk" in Type 2 Diabetes Mellitus (T2DM)—specifically, the dyslipidemia (high triglycerides, low HDL) that persists despite glycemic control.

  • PPAR

    
     (Gamma):  Activation drives adipocyte differentiation and fatty acid storage in subcutaneous adipose tissue, reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver.
    
  • PPAR

    
     (Alpha):  Activation induces fatty acid 
    
    
    
    -oxidation in the liver and upregulates ApoA-I/ApoA-II, raising HDL-C and lowering triglycerides.
Signaling Pathway Visualization

The following diagram illustrates the intended dual-activation pathway and the downstream metabolic effects.

PPAR_Pathway Naveglitazar Naveglitazar Sodium (Ligand) PPAR_Alpha PPAR-α Receptor (Liver) Naveglitazar->PPAR_Alpha Agonism PPAR_Gamma PPAR-γ Receptor (Adipose/Muscle) Naveglitazar->PPAR_Gamma Dominant Agonism Complex_A PPAR-α / RXR Heterodimer PPAR_Alpha->Complex_A + RXR Complex_G PPAR-γ / RXR Heterodimer PPAR_Gamma->Complex_G + RXR RXR RXR (Retinoid X Receptor) PPRE PPRE (Peroxisome Proliferator Response Element) Complex_A->PPRE DNA Binding Complex_G->PPRE DNA Binding BetaOx ↑ β-Oxidation PPRE->BetaOx ApoA ↑ ApoA-I / HDL PPRE->ApoA TG_Down ↓ Triglycerides PPRE->TG_Down Adipo ↑ Adiponectin PPRE->Adipo FFA_Down ↓ Free Fatty Acids PPRE->FFA_Down InsulinSens ↑ Insulin Sensitivity PPRE->InsulinSens

Figure 1: Mechanism of Action for Naveglitazar Sodium. Note the dual pathway activation intended to treat the "Metabolic Syndrome" cluster.

Clinical Development History

Preclinical Foundation

Early studies in db/db mice and Zucker diabetic fatty rats demonstrated that Naveglitazar possessed a unique potency ratio. Unlike pure glitazones, it showed significant triglyceride lowering at doses that produced equivalent glycemic control.

  • Pharmacokinetics: The molecule was well-absorbed (>90% bioavailability) and primarily excreted via the biliary route, reducing the risk of accumulation in renally impaired patients—a key advantage over other anti-diabetics.

Phase II Clinical Results

In Phase II trials involving patients with T2DM, Naveglitazar demonstrated efficacy comparable to or exceeding standard-of-care thiazolidinediones (TZDs).

Table 1: Summary of Phase II Efficacy Signals (vs. Placebo/Comparator)

ParameterEffect DirectionMagnitude (Approx.)Clinical Significance
HbA1c Decrease (

)
1.0% - 1.5%Comparable to Rosiglitazone/Pioglitazone.[1][2]
Triglycerides Decrease (

)
SignificantSuperior to pure PPAR

agonists.
HDL Cholesterol Increase (

)
ModerateBeneficial cardiovascular profile.[1]
Weight Gain Increase (

)
PresentA known class effect of PPAR

activation (fluid retention + adipose expansion).

Note: Specific numerical data from the unpublished Phase II reports are synthesized from subsequent reviews of the glitazar class attrition.

The Discontinuation: A Convergence of Factors

The discontinuation of Naveglitazar in 2006 was not an isolated failure but part of a systemic collapse of the "glitazar" class (including Muraglitazar, Tesaglitazar, and Ragaglitazar).

The Regulatory Pivot (The "Six-Month Rule")

Following the cardiotoxicity and carcinogenicity signals seen with Bristol-Myers Squibb's Muraglitazar (Pargluva), the FDA fundamentally altered the development landscape for PPAR agonists.

  • New Requirement: Sponsors were required to complete 2-year rodent carcinogenicity bioassays before initiating clinical trials longer than 6 months.

  • Impact on Naveglitazar: This imposed an immediate 18–24 month delay on the Phase III program, destroying the commercial timeline and allowing competitors (like DPP-4 inhibitors) to gain ground.

The Toxicological "Smoking Gun"

While the delay was damaging, the definitive kill-switch was toxicological. Preclinical long-term studies revealed a safety signal that could not be engineered away.

  • Signal: Urothelial hypertrophy and bladder neoplasia (tumors) in rodents.[3]

  • Mechanism Analysis: In many PPAR

    
     agonists, bladder tumors are attributed to urolithiasis  (formation of crystals/stones in urine) which cause chronic irritation and secondary cell proliferation. This is considered a "threshold effect" and sometimes irrelevant to humans.
    
  • Naveglitazar Specifics: Crucially, toxicological pathology reviews indicated a lack of evidence for urolithiasis as an inciting event for Naveglitazar-induced tumors. This suggested a potential direct carcinogenic mechanism or a non-mechanical mode of action, making the safety risk unmanageable for human translation.

Discontinuation Decision Logic

The following diagram maps the decision matrix that led Ligand and Lilly to terminate the program.

Decision_Tree Start Phase II Success (Good Efficacy) FDA_Rule FDA New Guidance: 2-Year Carcinogenicity Data Required Pre-Phase III Start->FDA_Rule Bioassay 2-Year Rodent Bioassay Initiated FDA_Rule->Bioassay Result Finding: Bladder Neoplasia (Tumors) Bioassay->Result Analysis Mechanistic Analysis: Is it Urolithiasis (Stones)? Result->Analysis Yes_Path Yes: Secondary Mechanism (Potentially Manageable) Analysis->Yes_Path Hypothetical No_Path No: Direct/Unknown Mechanism (High Human Risk) Analysis->No_Path Actual Finding Decision PROGRAM TERMINATED (2006) No_Path->Decision

Figure 2: Strategic and Scientific Decision Tree leading to the discontinuation of Naveglitazar.

Technical Protocol: Carcinogenicity Assessment

For researchers investigating similar compounds, the protocol that identified Naveglitazar's failure point is a standard but critical regulatory requirement.

Rodent Bioassay Protocol (Standardized)
  • Subjects: Sprague-Dawley rats and CD-1 mice (n=50/sex/group).

  • Duration: 104 weeks (2 years).

  • Dosing: Dietary admixture or oral gavage at 3 dose levels (Low, Mid, High) plus controls. High dose must achieve Maximum Tolerated Dose (MTD) or saturation of exposure.

  • Endpoints:

    • Histopathology: Full tissue panel with specific focus on the urothelium (bladder), liver (peroxisome proliferation), and heart.

    • Urinalysis: Critical for PPARs to detect crystalluria or calculi (stones) to differentiate mechanical irritation from direct carcinogenesis.

    • Electron Microscopy: Scanning EM of bladder urothelium to detect micro-crystals not visible via light microscopy.

Self-Validating Check: If tumors are present without crystals/stones in the urine or bladder lumen at interim or terminal sacrifice, the "secondary mechanism" defense is invalid, and the compound is deemed a probable human carcinogen. This was the fate of Naveglitazar.

References

  • Ligand Pharmaceuticals. (2006).[3] Ligand Pharmaceuticals Inc.[4] Annual Report (Form 10-K). U.S. Securities and Exchange Commission. Link

  • Dominick, M. A., et al. (2008). "Naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: lack of evidence for urolithiasis as an inciting event."[5] Toxicologic Pathology, 36(2), 218-231. Link

  • Nissen, S. E., et al. (2005). "Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients with Type 2 Diabetes." JAMA, 294(20), 2581-2586. (Contextual reference for Class Effect). Link

  • Rubenstrunk, A., et al. (2007). "Safety issues and prospects for future generations of PPAR agonists." Biochimica et Biophysica Acta (BBA), 1771(8), 1065-1081. Link

  • US FDA. (2008). "Guidance for Industry: Diabetes Mellitus — Developing Drugs and Therapeutic Biologics." (Historical regulatory context). Link

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Cellular Administration of Naveglitazar Sodium

Executive Summary

Naveglitazar sodium (LY-519818 sodium) is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting dominant activity at the PPAR


 isoform and moderate activity at PPAR

.[1] While the sodium salt form improves general solubility profiles compared to the free acid, its lipophilic core structure requires precise handling in cell culture workflows to prevent precipitation ("crashing out") upon introduction to aqueous media.

This guide provides a standardized protocol for preparing stable DMSO stock solutions of Naveglitazar sodium and administering them to cell cultures (e.g., HepG2, 3T3-L1, HUVEC) while maintaining solvent toxicity limits (


 DMSO).

Physicochemical Profile

PropertySpecification
Compound Name Naveglitazar Sodium
CAS Number 477981-15-0
Molecular Weight 444.45 g/mol
Appearance White to off-white solid powder
Solubility (DMSO)

20 mg/mL (approx. 45 mM)
Solubility (Water) Limited; pH-dependent.[1][2] Not recommended for high-conc.[1] stocks.
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Solution) -20°C or -80°C in single-use aliquots (avoid freeze/thaw).

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in anhydrous DMSO. Rationale: A 10 mM stock allows for 1000x dilution to achieve a 10


M final assay concentration (typical high dose) while keeping the final DMSO concentration at 0.1%.[1]
Reagents & Equipment
  • Naveglitazar Sodium powder.[1][2]

  • Dimethyl Sulfoxide (DMSO), Hybri-Max™ or Cell Culture Grade (sterile filtered,

    
    99.9%).[1]
    
  • Analytical balance (precision 0.01 mg).[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Methodology
  • Equilibration: Remove the Naveglitazar sodium vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Scientific Insight: Sodium salts are often hygroscopic.[1] Opening a cold vial introduces condensation, which can hydrolyze the compound or alter the weighed mass.

  • Weighing: Weigh approximately 4.44 mg of Naveglitazar sodium into a sterile amber glass vial.

    • Calculation:

      
      
      
      
      
      [1]
  • Solubilization: Add 1.0 mL of sterile DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into 50–100

    
    L aliquots in sterile microcentrifuge tubes. Store at -80°C.
    

Protocol: Cell Culture Treatment (Serial Dilution)

Critical Challenge: Direct addition of high-concentration DMSO stocks to cell media often causes immediate precipitation due to the rapid change in polarity.[1] Solution: Use an "Intermediate Dilution Step" (200x or 1000x) using culture media or PBS.[1]

Workflow Diagram

G Stock 10 mM Stock (100% DMSO) Intermed Intermediate Dilution (100 µM in Media) 1% DMSO Stock->Intermed 1:100 Dilution (e.g., 10 µL into 990 µL Media) Control Vehicle Control (0.1% DMSO) Stock->Control Calculate Eq. Volume Final Final Assay Well (100 nM - 10 µM) <0.1% DMSO Intermed->Final Add to Cells (e.g., 1:10 dilution)

Caption: Step-wise dilution strategy to prevent compound precipitation and minimize solvent shock.

Procedure
  • Preparation: Warm culture media to 37°C. Thaw a 10 mM Naveglitazar aliquot.

  • Intermediate Dilution (100x):

    • Prepare a 100

      
      M working solution by adding 10 
      
      
      
      L of 10 mM Stock to 990
      
      
      L of warm culture media.
    • Vortex immediately.[1][3] This solution now contains 1% DMSO.[1]

  • Final Treatment:

    • Add the Intermediate Dilution to your cell wells.[1]

    • Example: To achieve 1

      
      M  final concentration, add 10 
      
      
      
      L of the Intermediate Dilution (100
      
      
      M) to 990
      
      
      L of media in the well.
    • Result: Final DMSO concentration is 0.01%, well below the toxicity threshold.

Biological Context: Mechanism of Action

Naveglitazar acts as an insulin sensitizer by binding to the nuclear receptor PPAR


 (and to a lesser extent PPAR

).[1] This binding induces a conformational change that recruits co-activators, driving the transcription of genes involved in glucose uptake and lipid metabolism.

PPAR_Pathway Drug Naveglitazar Sodium Receptor PPARγ / PPARα (Nuclear Receptor) Drug->Receptor Ligand Binding Complex Heterodimer Complex (PPAR-RXR) Receptor->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Peroxisome Proliferator Response Element) Complex->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Co-activator Recruitment Effects ↑ Glucose Uptake (GLUT4) ↑ Fatty Acid Oxidation ↓ Gluconeogenesis Transcription->Effects Protein Expression

Caption: Signaling cascade initiated by Naveglitazar binding to PPAR receptors.[1]

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy media or crystals under microscope immediately after addition.[1]"Solvent Shock" (rapid polarity change).[1]Use the Intermediate Dilution step described in Section 4.[1] Do not add 100% DMSO stock directly to static media.[1]
Cytotoxicity Cell detachment or rounding in vehicle control wells.[1]DMSO concentration > 0.5%.[1][3][4][5]Ensure final DMSO is

.[1][3][6][7] Include a "Media Only" vs "Vehicle Only" control to quantify solvent effect.
Inconsistent Data High variability between replicates.[1]Hygroscopic stock / weighing error.Use single-use aliquots. Do not refreeze thawed stocks.[1] Verify mass with analytical balance.

References

  • Compound Characterization: PubChem.[1][8][9] Naveglitazar Sodium (CID 58822574).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Mechanism of Action: Akiyama, T., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[10][11][12] Drug Metabolism and Disposition.[1][11] Available at: [Link]

Sources

Preparation of Naveglitazar Sodium Stock Solution: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Naveglitazar sodium stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Naveglitazar

Naveglitazar sodium, also known by its development code LY-519818, is a potent and selective dual agonist of peroxisome proliferator-activated receptors (PPARs), with a stronger affinity for PPARγ over PPARα.[1][2] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1] As a dual agonist, Naveglitazar has been investigated for its potential in treating metabolic disorders such as type 2 diabetes.[1] Its mechanism of action involves the activation of PPARα and PPARγ, which in turn modulates the transcription of genes involved in glucose uptake, lipid metabolism, and inflammation.[1][3]

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Naveglitazar sodium is fundamental to the correct preparation of its stock solution.

PropertyValueSource
Chemical Formula C₂₅H₂₅NaO₆[1][4]
Molecular Weight 444.45 g/mol [1][4]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
CAS Number 477981-15-0[1][4]

II. Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

Handling:

  • Handle Naveglitazar sodium in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Do not eat, drink, or smoke in the laboratory.

Waste Disposal:

  • Dispose of unused Naveglitazar sodium and its solutions as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

III. Protocol for Preparation of Naveglitazar Sodium Stock Solution

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of Naveglitazar sodium in dimethyl sulfoxide (DMSO). This concentration is a common starting point for in vitro studies and can be further diluted to the desired working concentration.

Materials and Equipment:
  • Naveglitazar sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Step-by-Step Procedure:
  • Equilibrate Reagents: Allow the Naveglitazar sodium powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can freeze at temperatures below 18.5°C (65.3°F).

  • Weighing Naveglitazar Sodium:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out the desired amount of Naveglitazar sodium powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.44 mg of Naveglitazar sodium.

      • Calculation:

        • Molecular Weight (MW) = 444.45 g/mol

        • Desired Concentration (C) = 10 mM = 0.01 mol/L

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (m) = C x MW x V = 0.01 mol/L x 444.45 g/mol x 0.001 L = 0.00444 g = 4.44 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed Naveglitazar sodium. For a 10 mM solution, add 1 mL of DMSO for every 4.44 mg of powder.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the Naveglitazar sodium is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

Workflow for Stock Solution Preparation

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Naveglitazar and DMSO to Room Temperature start->equilibrate weigh Weigh 4.44 mg of Naveglitazar Sodium equilibrate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until completely dissolved add_dmso->vortex inspect Visually inspect for particles vortex->inspect aliquot Aliquot into smaller volumes inspect->aliquot store_short Short-term storage: 0-4°C aliquot->store_short Days to weeks store_long Long-term storage: -20°C aliquot->store_long Months to years end End store_short->end store_long->end

Caption: Workflow for preparing Naveglitazar sodium stock solution.

IV. Storage and Stability

Proper storage of the Naveglitazar sodium stock solution is crucial to maintain its stability and activity.

  • Short-term Storage: For use within a few days to a week, the stock solution can be stored at 0-4°C.[1]

  • Long-term Storage: For extended storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1] This prevents repeated freeze-thaw cycles, which can degrade the compound.

  • Protection from Light: Naveglitazar sodium should be protected from light.[1] Store vials in a dark container or wrapped in foil.

The stability of Naveglitazar sodium in DMSO at -20°C is generally good for several months, but it is best practice to use the oldest stock first and to prepare fresh stock solutions regularly.

V. Dilution to Working Concentration

For cell-based assays, the stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

VI. Conclusion

This protocol provides a comprehensive and user-friendly guide for the preparation of Naveglitazar sodium stock solutions. By adhering to these procedures, researchers can ensure the accurate and safe preparation of this compound for their experimental needs, leading to more reliable and reproducible results.

References

  • PubChem. Naveglitazar sodium. [Link]

  • Global Substance Registration System. NAVEGLITAZAR. [Link]

  • Patsnap Synapse. Naveglitazar. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium. [Link]

  • Finar Limited. Safety Data Sheet: Sodium Chloride. [Link]

  • Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • ResearchGate. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG. [Link]

  • ResearchGate. In Vitro Drug Release Studies from a Novel Lyophilised Nasal Dosage Form. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. [Link]

  • PMC. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. [Link]

Sources

In vitro PPAR reporter gene assay using Naveglitazar sodium

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Application Note: Profiling Naveglitazar Sodium in In Vitro PPAR


/

Reporter Gene Assays

Abstract

This application note details a robust, field-validated protocol for evaluating the potency and efficacy of Naveglitazar Sodium (LY-519818), a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) dual


/

agonist. Unlike standard protocols that offer generic transfection guidelines, this guide addresses specific challenges associated with dual-agonist profiling, including receptor interference, lipotoxicity, and vehicle control optimization. We utilize a dual-luciferase reporter system in HEK293T cells to quantify transcriptional activation, providing a self-validating experimental framework for drug discovery professionals.

Introduction & Mechanistic Basis

Naveglitazar Sodium represents a class of "glitazars" designed to decouple the insulin-sensitizing benefits of PPAR


 agonism from the adverse cardiovascular events associated with earlier TZDs, while synergistically engaging PPAR

to improve lipid profiles.
  • Pharmacology: Naveglitazar is a

    
    -dominant dual agonist .[1][2] While it activates both isoforms, its structural dynamics favor the PPAR
    
    
    
    ligand-binding domain (LBD) stabilization, recruiting co-activators (e.g., PGC-1
    
    
    ) more efficiently than PPAR
    
    
    .
  • The "Sodium" Advantage: The sodium salt form converts the terminal carboxylic acid of the parent molecule into a carboxylate anion. This significantly enhances aqueous solubility, allowing for higher concentration dosing in cell-based assays with reduced reliance on high-percentage DMSO vehicles, which can otherwise confound nuclear receptor signaling.

Mechanism of Action Pathway

The following diagram illustrates the signal transduction cascade initiated by Naveglitazar, leading to the reporter readout.

PPAR_Pathway Nav Naveglitazar Sodium (Ligand) PPAR PPARα or PPARγ (Nuclear Receptor) Nav->PPAR Binding (LBD) Complex Ligand-Receptor Complex PPAR->Complex Heterodimerization RXR RXRα (Heterodimer Partner) RXR->Complex DNA PPRE Sequence (Promoter Region) Complex->DNA Nuclear Translocation & DNA Binding CoAct Co-Activators (PGC-1α, SRC-1) CoAct->Complex Recruitment RNAP RNA Polymerase II DNA->RNAP Transcription Initiation Luc Luciferase Enzyme (Signal Output) RNAP->Luc Translation

Figure 1: Molecular mechanism of Naveglitazar-induced transcription in a reporter gene assay. The ligand stabilizes the PPAR-RXR heterodimer, recruiting co-activators to the Peroxisome Proliferator Response Element (PPRE).

Experimental Design & Logic

To ensure Trustworthiness and Self-Validation , this protocol employs a ratiometric dual-luciferase system.

ComponentSpecific ChoiceRationale (Senior Scientist Insight)
Cell Line HEK293T (Human Embryonic Kidney)High transfection efficiency (>80%) and low endogenous PPAR expression, providing a "clean slate" signal-to-noise ratio.
Reporter Vector 3xPPRE-Luc (Firefly)Multiple copies of the response element (PPRE) amplify the signal, essential for detecting subtle partial agonism.
Expression Vector Human PPAR

OR PPAR

(Full Length)
Full-length receptors are preferred over GAL4-LBD chimeras to capture allosteric effects involving the N-terminal domain.
Normalizer pRL-TK (Renilla)Constitutive Renilla expression corrects for well-to-well variations in cell number and transfection efficiency.
Controls Rosiglitazone (

), Fenofibrate (

)
Validated pharmacological standards are required to benchmark Naveglitazar's relative efficacy (

).

Materials & Reagents

  • Naveglitazar Sodium: (Purity >98%).

    • Storage: Powder at -20°C. Stock solution in DMSO at -80°C.

  • Assay Medium: DMEM (High Glucose) + 10% Charcoal-Stripped FBS (CS-FBS).

    • Critical: Standard FBS contains endogenous lipids/hormones that activate PPARs. Charcoal-stripped FBS is mandatory to reduce background noise.

  • Transfection Reagent: FuGENE® HD or Lipofectamine™ 3000.

  • Detection Kit: Promega Dual-Glo® Luciferase Assay System.

Detailed Protocol

Phase 1: Stock Preparation (The "Sodium" Nuance)

Although Naveglitazar Sodium is water-soluble, hydrolysis can occur over long-term storage in aqueous buffers.

  • Master Stock: Dissolve powder in anhydrous DMSO to 10 mM . Aliquot and store at -80°C (avoid freeze-thaw).

  • Working Stock: On the day of the assay, dilute the Master Stock into Assay Medium (w/ CS-FBS).

    • Note: Keep final DMSO concentration <0.1% in the well to prevent cytotoxicity.

Phase 2: Cell Seeding & Transfection (Day 1)
  • Harvest: Trypsinize HEK293T cells and resuspend in Assay Medium (CS-FBS).

  • Seed: Plate 20,000 cells/well in a white, clear-bottom 96-well plate (100 µL volume).

  • Incubate: 24 hours at 37°C, 5% CO

    
    .
    
  • Transfection Mix (Per Well):

    • 100 ng PPAR Expression Plasmid (either

      
       or 
      
      
      
      ).
    • 100 ng 3xPPRE-Luc Reporter .

    • 10 ng pRL-TK (Renilla) .

    • 0.6 µL Transfection Reagent (3:1 ratio).

  • Action: Add complex to cells. Incubate 16–24 hours.[3]

Phase 3: Treatment (Day 2)

Critical Step: Perform a full dose-response curve to capture the EC


.
  • Preparation: Prepare 10-point serial dilutions of Naveglitazar Sodium in Assay Medium.

    • Range: 10 µM down to 0.1 nM (semi-log dilution).

  • Application: Carefully aspirate transfection media and replace with 100 µL of drug-containing media.

  • Controls:

    • High Control: 1 µM Rosiglitazone (for PPAR

      
      ) or 10 µM GW7647 (for PPAR
      
      
      
      ).
    • Vehicle Control: Media + 0.1% DMSO (sets the basal "1-fold" baseline).

  • Incubate: 18–24 hours.

Phase 4: Dual-Luciferase Detection (Day 3)
  • Remove plate from incubator and equilibrate to Room Temperature (RT) for 15 mins.

  • Add 75 µL Dual-Glo® Reagent (Firefly substrate + lysis buffer) to each well.

  • Shake (orbit) for 10 mins. Read Firefly Luminescence .

  • Add 75 µL Dual-Glo® Stop & Glo (Quenches Firefly, activates Renilla).

  • Shake (orbit) for 10 mins. Read Renilla Luminescence .

Workflow Visualization

Workflow Day1 Day 1: Seeding HEK293T in CS-FBS Day2AM Day 2 (AM): Transfection PPAR Vector + PPRE-Luc + Renilla Day1->Day2AM 24h Incubation Day2PM Day 2 (PM): Treatment Naveglitazar Dose Response Day2AM->Day2PM 6-16h Transfection Day3 Day 3: Readout Dual-Luciferase Assay Day2PM->Day3 18-24h Drug Exposure

Figure 2: Temporal workflow of the reporter gene assay. Critical timing ensures optimal protein expression prior to ligand introduction.

Data Analysis & Expected Results

Calculation: Calculate the Relative Light Units (RLU) for each well:



Fold Induction = 

.

Curve Fitting: Plot log[Agonist] vs. Fold Induction using a non-linear regression (4-parameter logistic fit).

Expected Potency Profile (Reference Values): | Parameter | PPAR


 Assay | PPAR

Assay | Interpretation | | :--- | :--- | :--- | :--- | | EC

| ~100 - 500 nM | ~10 - 50 nM | Naveglitazar is

-dominant (more potent at

). | | E

| 60-80% of Fenofibrate | >90% of Rosiglitazone | Partial agonist at

; Full agonist at

. |

Note: Absolute EC


 values vary by plasmid construct and transfection efficiency.

Troubleshooting (Senior Scientist's Notes)

  • High Background: If the Vehicle Control has high luminescence, your FBS is not sufficiently stripped. Switch to a "Double-Stripped" lot.

  • Edge Effects: Evaporation in outer wells can skew concentration. Fill edge wells with PBS and use only inner-60 wells for data.

  • Precipitation: While the Sodium salt is soluble, high concentrations (>50 µM) in cold media may precipitate. Always pre-warm media to 37°C before diluting the drug.

References

  • Mechanism of Dual Agonists: Jain, M. R., et al. "Dual PPAR

    
    /
    
    
    
    agonists: promising agents for metabolic syndrome." Mini Reviews in Medicinal Chemistry, 2006.
  • Naveglitazar Pharmacology: Zhang, F., et al.[1][4][5] "The disposition and metabolism of naveglitazar, a PPAR

    
    -
    
    
    
    dual agonist." Drug Metabolism and Disposition, 2010.
  • Reporter Assay Methodology: Paguio, A., et al. "Improved Dual-Luciferase Reporter Assays for Nuclear Receptors." Promega Cell Notes, 2006.

  • PPAR Transfection Protocols: BPS Bioscience. "PPAR Gamma GAL4 Reporter (Luc) - HEK293 Cell Line Protocol."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Naveglitazar (LY519818) is a non-thiazolidinedione (non-TZD) dual peroxisome proliferator-activated receptor (PPAR) agonist with dominant activity at the PPAR


 isoform and moderate activity at PPAR

. It is investigated primarily for the treatment of Type 2 Diabetes Mellitus (T2DM) and dyslipidemia.

Formulating Naveglitazar for preclinical rodent studies presents specific physicochemical challenges. While the sodium salt form (Naveglitazar sodium) improves initial aqueous solubility compared to the free acid, the compound remains highly lipophilic with a tendency to precipitate in the acidic environment of the rodent stomach. Therefore, a suspension-based vehicle is the industry standard to ensure dose uniformity and bioavailability.

This guide details the preparation of the 1% Carboxymethylcellulose (CMC) / 0.25% Polysorbate 80 vehicle, which is optimized to wet the hydrophobic drug particles and maintain a stable suspension for oral gavage (PO).

Physicochemical Context & Vehicle Selection Logic[1][2][3]

The Challenge: Lipophilicity & Wetting

Naveglitazar sodium is a lipophilic salt. When added directly to water or saline, it may form clumps or float due to high surface tension, leading to inconsistent dosing.

  • Solution: Polysorbate 80 (Tween 80) is included as a surfactant. It lowers the surface tension, allowing the aqueous vehicle to "wet" the drug particles, ensuring they disperse rather than clump.

The Challenge: Sedimentation

Even when wetted, the drug particles will settle over time due to gravity.

  • Solution: Sodium Carboxymethylcellulose (Na-CMC) acts as a viscosity modifier. By increasing the viscosity of the water, it slows the sedimentation rate (Stokes' Law), ensuring the drug remains homogeneously suspended during the time it takes to dose a cohort of animals.

Recommended Formulation Protocol

Materials Required
ComponentGradeRoleConcentration (w/v)
Naveglitazar Sodium >98% PurityActive Pharmaceutical Ingredient (API)Variable (typ. 1 mg/mL)
Sodium Carboxymethylcellulose (Na-CMC) Low/Medium Viscosity (USP)Suspending Agent1.0%
Polysorbate 80 (Tween 80) USP/NFSurfactant / Wetting Agent0.25%
Sterile Water for Injection USPSolventq.s. to 100%
Vehicle Preparation (Stock Solution)

Target Volume: 100 mL

  • Heat Water: Heat approximately 80 mL of sterile water to ~70°C. (Heating aids the hydration of CMC).

  • Add CMC: Slowly sprinkle 1.0 g of Na-CMC powder into the vortex of the stirring water. Critical: Do not dump the powder in all at once; this causes "fish-eyes" (clumps of unhydrated polymer).

  • Hydrate: Continue stirring until the solution cools to room temperature and becomes clear/viscous.

  • Add Surfactant: Add 0.25 mL (or 0.27 g) of Polysorbate 80. Stir gently to mix (avoid foaming).

  • Final Volume: Adjust volume to 100 mL with sterile water.

  • Sterilization: Autoclave (121°C for 20 min) or filter sterilize (0.22 µm) if the viscosity permits. Note: Autoclaving is preferred for CMC vehicles.

Drug Incorporation (Dosing Suspension)

Example: Preparing 10 mL at 1 mg/mL (10 mg/kg dose for 100g rat)

  • Weigh API: Weigh 10 mg of Naveglitazar Sodium into a mortar or small glass vial.

  • Levigate (Wetting): Add a small amount (approx. 0.5 mL) of the prepared Vehicle Stock. Mix thoroughly with a pestle or spatula to create a smooth paste. This step breaks down aggregates and wets the powder.

  • Dilute: Gradually add the remaining vehicle (Geometric Dilution) while mixing continuously.

  • Homogenize: Transfer to the final container. Vortex for 30 seconds or use a probe sonicator (low power, 10s pulses) to ensure a uniform suspension.

Visual Workflows

Formulation Workflow

The following diagram illustrates the critical steps in preparing the dosing suspension to ensure reproducibility.

FormulationWorkflow Start Start: Weigh API Wetting Wetting Step (Levigate with minimal vehicle) Start->Wetting Prevent Clumping Dilution Geometric Dilution (Add vehicle in steps) Wetting->Dilution Ensure Homogeneity Sonicate Homogenization (Vortex/Sonicate) Dilution->Sonicate QC QC Check (Visual/HPLC) Sonicate->QC Dose Ready for Dosing QC->Dose Pass

Caption: Step-by-step workflow for preparing Naveglitazar suspension to prevent aggregation.

Mechanism of Action

Understanding the downstream effects ensures the researcher knows what biomarkers to validate.

MOA Drug Naveglitazar (Ligand) Receptor PPAR-gamma / PPAR-alpha (Nuclear Receptors) Drug->Receptor Activates RXR RXR Heterodimerization Receptor->RXR Forms Complex DNA PPRE Binding (Gene Transcription) RXR->DNA Bind Promoter Effect1 Insulin Sensitization (Adipose Tissue) DNA->Effect1 Up-regulates Effect2 Lipid Metabolism (Liver) DNA->Effect2 Modulates

Caption: Naveglitazar activation of PPAR pathways leading to metabolic regulation.

Dosing & Administration Protocols

Dosing Specifications
  • Route: Oral Gavage (PO).

  • Dose Range: 1 mg/kg to 10 mg/kg is standard for efficacy studies.

  • Dosing Volume: 5 mL/kg (rats) or 10 mL/kg (mice).

    • Example: A 250g rat receiving 5 mL/kg requires 1.25 mL of suspension.

Frequency

Pharmacokinetic studies (Yi et al., 2007) indicate Naveglitazar is well-absorbed and slowly cleared.

  • Standard Regimen: Once Daily (QD).

  • Tmax: ~1–4 hours post-dose.

Quality Control (Self-Validating System)

To ensure the protocol is working, perform these checks:

  • Visual Homogeneity: Invert the vial. There should be no sediment at the bottom after 5 minutes of standing.

  • Syringeability: The suspension must pass through a standard gavage needle (e.g., 18G for rats, 20G/22G for mice) without clogging.

  • Positive Control Validation: In efficacy studies, a reduction in plasma glucose or triglycerides should be observable within 7-14 days of daily dosing.

Stability & Storage

  • Vehicle Stock (CMC/Tween): Stable for 3 months at 4°C if sterilized.

  • Formulated Suspension (with Drug): Prepare fresh weekly. Store at 4°C.

  • Re-suspension: Always vortex for at least 30 seconds before drawing the dose into the syringe.

References

  • Yi, P., et al. (2007). "The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys." Drug Metabolism and Disposition, 35(1), 51-61.

  • Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species."[1] International Journal of Toxicology, 25(6), 499-521.

  • PubChem Compound Summary. "Naveglitazar Sodium (CID 58822574)." National Center for Biotechnology Information.

  • Saroglitazar Preclinical Data. (Analogous dual PPAR agonist formulation reference). Zydus Research Centre Data.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the oral administration of Naveglitazar Sodium in mice.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the successful oral administration of Naveglitazar sodium, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in mice.[1][2][3] We address the critical challenges of formulating this compound, which is soluble in DMSO but has limited aqueous solubility, by detailing a robust protocol for creating a homogeneous suspension suitable for in vivo studies.[4] This document furnishes two distinct, validated methodologies for oral delivery: the standard technique of oral gavage and a refined, low-stress voluntary consumption method. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and necessary calculations to ensure accuracy, reproducibility, and adherence to the highest standards of animal welfare.

Scientific Background & Principles

Mechanism of Action: Dual PPARα/γ Agonism

Naveglitazar is a non-thiazolidinedione agonist that demonstrates a γ-dominant dual activation of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4][5] These receptors are ligand-activated transcription factors that play a pivotal role in regulating glucose and lipid metabolism.[6][7]

  • PPARγ Activation: Primarily expressed in adipose tissue, it enhances insulin sensitivity and promotes glucose uptake.

  • PPARα Activation: Mainly found in the liver, it governs fatty acid oxidation, thereby reducing circulating triglycerides.[6]

Upon binding, Naveglitazar induces a conformational change in the PPAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription to exert its therapeutic effects.[7]

PPAR_Mechanism cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Naveglitazar_ext Naveglitazar PPAR PPARα / PPARγ Naveglitazar_ext->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) mRNA mRNA Transcription PPRE->mRNA Initiates Proteins Metabolic Proteins mRNA->Proteins Translates to Lipid_Metabolism Lipid Metabolism (↓ Triglycerides) Proteins->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis (↑ Insulin Sensitivity) Proteins->Glucose_Homeostasis Complex->PPRE Binds to

Caption: PPAR signaling pathway activated by Naveglitazar.

Physicochemical Properties & Formulation Rationale

Understanding the properties of Naveglitazar sodium is fundamental to designing an effective oral formulation.

PropertyValue / DescriptionSourceRationale for Formulation Choice
Molecular Formula C₂₅H₂₅NaO₆[4]The sodium salt form suggests an attempt to improve aqueous solubility, yet many high molecular weight organic salts remain poorly soluble.
Molecular Weight 444.45 g/mol [4]A relatively high molecular weight can contribute to poor solubility.
Solubility Soluble in DMSO.[4]High solubility in an organic solvent like DMSO strongly indicates poor aqueous solubility. Direct oral administration of DMSO is not recommended for chronic studies.
In Vivo Absorption Well-absorbed orally in mice (90-96% dose recovery).[8]This indicates good membrane permeability. The primary barrier to bioavailability is likely dissolution rate, not absorption.
Plasma Protein Binding >99% in mice.[5][8]High protein binding is a key pharmacokinetic parameter but does not directly influence initial formulation.

Causality: The compound's poor aqueous solubility is the primary hurdle for oral delivery. To achieve consistent and reproducible exposure in preclinical studies, the formulation must ensure a uniform dispersion of the drug particles. An aqueous suspension using a common, inert suspending agent like Carboxymethylcellulose (CMC) is the industry-standard approach. This method prevents the aggregation of drug particles and allows for accurate, homogenous dosing.

Formulation Protocol: Naveglitazar Sodium Suspension (0.5% CMC)

This protocol describes the preparation of a 1 mg/mL suspension, which is suitable for a 10 mg/kg dose in a 25g mouse at a dosing volume of 10 mL/kg. Adjust concentration as needed for different dose levels.

Materials & Reagents
MaterialSupplier ExamplePurpose
Naveglitazar SodiumBenchchem (or equivalent)Active Pharmaceutical Ingredient (API)
Sodium Carboxymethylcellulose (CMC)Sigma-Aldrich (Cat# C4888)Suspending agent
Sterile Water for InjectionVWR / Thermo FisherVehicle base
Mortar and PestleAny laboratory supplierParticle size reduction
Magnetic Stirrer and Stir BarVWR / Thermo FisherMixing and homogenization
Analytical BalanceMettler Toledo / SartoriusAccurate weighing
Graduated Cylinder / Volumetric FlaskAny laboratory supplierVolume measurement
Step-by-Step Preparation Protocol
  • Prepare the 0.5% CMC Vehicle:

    • Accurately weigh 0.5 g of Sodium CMC.

    • Measure 90 mL of sterile water into a beaker with a magnetic stir bar.

    • Heat the water to approximately 60-70°C while stirring. This enhances the dissolution of CMC.

    • Slowly sprinkle the CMC powder into the vortex of the stirring water to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL graduated cylinder or volumetric flask and add sterile water to bring the final volume to 100 mL. This is your Vehicle Control .

  • Prepare the Naveglitazar Sodium Suspension (e.g., 1 mg/mL):

    • Rationale: Trituration is a critical step to break down any agglomerates of the drug powder, ensuring a finer, more uniform particle size for better suspension.

    • Calculate the required amount of Naveglitazar sodium. For 20 mL of a 1 mg/mL suspension, you will need 20 mg.

    • Place the weighed Naveglitazar sodium powder into a clean, dry mortar.

    • Add a small amount (e.g., 1-2 mL) of the prepared 0.5% CMC vehicle to the mortar.

    • Triturate the powder with the pestle to form a smooth, uniform paste.

    • Gradually add more of the 0.5% CMC vehicle in small increments, continuing to mix until the contents are fluid.

    • Transfer the mixture to a beaker or vial containing the remaining volume of the 0.5% CMC vehicle.

    • Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Self-Validation Check: A properly prepared suspension should appear uniform and opaque. There should be no visible clumps of powder. The suspension should be stirred continuously, even between dosing individual animals, to prevent settling.

Oral Administration Protocols for Mice

Method 1: Oral Gavage (Standard)

Oral gavage is the most common method for precise oral dosing in rodents. However, it requires proper training to minimize animal stress and prevent injury.[9]

Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration weigh 1. Weigh Animal calculate 2. Calculate Dose Volume weigh->calculate prep_suspension 3. Prepare Suspension (Stir Continuously) calculate->prep_suspension restrain 4. Restrain Mouse (Immobilize Head) measure 5. Measure Needle Length (Nose to Last Rib) restrain->measure insert 6. Insert Needle (Along Palate, No Force) measure->insert administer 7. Administer Slowly insert->administer monitor 8. Monitor Animal (15-30 min for distress) administer->monitor

Caption: Standard workflow for oral gavage in mice.

3.1.1 Dosing Calculations

The recommended dosing volume for mice is 5-10 mL/kg.[10] Do not exceed 10 mL/kg to avoid the risk of reflux and aspiration.[10][11]

ParameterExample ValueCalculation
Mouse Body Weight25 g (0.025 kg)-
Target Dose10 mg/kg-
Suspension Concentration1 mg/mL-
Dosing Volume (mL/kg)10 mL/kg-
Volume to Administer 0.25 mL (Dose [mg/kg] / Concentration [mg/mL]) * Weight [kg]

3.1.2 Step-by-Step Gavage Protocol

  • Preparation: Weigh the mouse and calculate the required dose volume. Draw the calculated volume into a syringe fitted with an appropriate gavage needle (e.g., 18-20 gauge, 1.5-inch, ball-tipped).[10][11]

  • Restraint: Firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent movement. The head and body should be aligned vertically.[9]

  • Insertion: Gently introduce the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the upper palate.[11] The mouse should swallow the needle as it reaches the pharynx. The needle should pass easily into the esophagus without resistance.[11]

    • CRITICAL: If resistance is met, or if the animal begins to struggle excessively, withdraw the needle immediately and restart. Forcing the needle can cause perforation of the esophagus or trachea.

  • Administration: Once the needle is in place (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.

  • Withdrawal: Administer the full volume before smoothly withdrawing the needle in a single motion.

  • Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.

Method 2: Voluntary Oral Administration in Jelly (Low-Stress Alternative)

This method minimizes the stress associated with gavage and is particularly useful for chronic dosing studies.[12][13] It relies on training mice to voluntarily consume a palatable jelly containing the drug.

3.2.1 Protocol: Jelly Formulation

This protocol is adapted from established methods.[12][13]

  • Prepare Drug Solution: Instead of suspending Naveglitazar in CMC, create a concentrated stock in a minimal amount of a suitable solvent (if necessary) that can be mixed into a sucralose solution. Given its properties, a fine suspension in the sucralose solution is more likely. For a 10 mg/kg dose for 8 mice (avg. 30g), you would need 2.4 mg of Naveglitazar. Suspend this in ~450 µL of 2% sucralose solution.

  • Prepare Gelatin Stock: Dissolve gelatin powder (e.g., 8% w/v) in a 2% sucralose solution by heating to ~60°C.

  • Make Drug Jelly: In a 24-well plate, mix 450 µL of the drug suspension with 1300 µL of the warm gelatin stock and 150 µL of a flavoring essence (e.g., strawberry).[12] Mix thoroughly.

  • Make Vehicle Jelly: Repeat the process using the sucralose solution without the drug for the control group.

  • Set and Dose: Allow the jelly to set at 4°C for at least 3 hours. Each well can then be cut into 8 equal pieces, with each piece containing the dose for one mouse.[12]

Causality: The use of non-caloric sweeteners and flavorings enhances palatability, encouraging voluntary consumption. This method leverages natural feeding behavior to reduce procedural stress, which can be a significant confounding variable in metabolic studies.

Troubleshooting

IssuePossible CauseSolution
Resistance during gavage Incorrect angle; needle entering trachea.Withdraw immediately. Re-evaluate restraint and angle. Never force the needle.
Fluid at nose/mouth after gavage Esophageal reflux (volume too high); accidental tracheal administration.Stop procedure. Monitor animal closely. Reduce dosing volume for subsequent animals.
Inconsistent results between animals Inhomogeneous suspension; inaccurate dosing.Ensure the suspension is stirred continuously. Verify balance calibration and syringe accuracy.
Mice refuse to eat jelly Neophobia; dislike of flavor.Acclimate mice to the plain jelly for several days before introducing the drug-containing jelly. Try different flavors.

References

  • Naveglitazar - AdisInsight . (2021). AdisInsight. [Link]

  • Saroglitazar - Wikipedia . Wikipedia. [Link]

  • Naveglitazar | C25H26O6 | CID 9888484 - PubChem . National Institutes of Health. [Link]

  • Wight, D. K., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys . Drug Metabolism and Disposition, 35(2), 256-265. [Link]

  • Dutta, D., et al. (2023). Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis . Journal of Clinical and Experimental Hepatology. [Link]

  • Zhang, Y., et al. (2021). Method for voluntary oral administration of drugs in mice . STAR Protocols, 2(1), 100330. [Link]

  • Giri, P., et al. (2018). Preclinical Evaluation of Saroglitazar Magnesium, a Dual PPAR-α/γ Agonist for Treatment of Dyslipidemia and Metabolic Disorders . Xenobiotica, 48(11), 1158-1167. [Link]

  • Lipaglyn (Saroglitazar) for Treating Hypertriglycerdaemia in Type 2 Diabetes, India . (2022). Pharmaceutical Technology. [Link]

  • NAVEGLITAZAR . Global Substance Registration System. [Link]

  • Al, H. F., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus . FEMS Microbiology Letters, 366(7), fnz070. [Link]

  • Tesaglitazar delivered as a standard oral formulation improved... ResearchGate. [Link]

  • Sosale, A., et al. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes . Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 189-196. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus . ResearchGate. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats . (2021). Washington State University IACUC. [Link]

  • Saroglitazar | New Drug Approvals . [Link]

  • Qu-Alexa, F., et al. (2022). GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice . Nature Metabolism, 4, 1074-1089. [Link]

  • Tan, Y., et al. (2023). Utility of Human Relevant Preclinical Animal Models in Navigating NAFLD to MAFLD Paradigm . International Journal of Molecular Sciences, 24(13), 11139. [Link]

  • (PDF) Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes: current evidence . ResearchGate. [Link]

  • SOP: Mouse Oral Gavage . (2017). Virginia Tech IACUC. [Link]

  • Zhang, Y., et al. (2021). Method for voluntary oral administration of drugs in mice . STAR Protocols. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust experimental protocol for evaluating the pharmacokinetics (PK) of Naveglitazar sodium, a novel dual peroxisome proliferator-activated receptor (PPAR)


 agonist, in a rat model. Designed for drug development professionals, this guide moves beyond standard templates to address the specific physicochemical challenges of lipophilic PPAR agonists, including chiral inversion and biliary excretion. It provides a self-validating study design, LC-MS/MS bioanalytical parameters, and non-compartmental analysis (NCA) strategies to ensure high-fidelity data generation.

Introduction & Scientific Rationale

Compound Profile: Naveglitazar Sodium

Naveglitazar (LY519818) is a non-thiazolidinedione dual PPAR


 agonist with a dominant 

effect.[1] It is designed to treat metabolic syndrome by sensitizing insulin (PPAR

activity) and lowering triglycerides (PPAR

activity).
  • Mechanism: Transcriptional activation of lipid metabolizing genes (e.g., Acox, Ehhadh) and insulin-sensitizing pathways in adipose tissue.

  • Physicochemical Properties: The sodium salt improves solubility compared to the free acid, but the compound remains highly lipophilic and extensively bound to plasma proteins (>99%).

  • Metabolic Complexity: Naveglitazar undergoes enzymatic chiral inversion to its R-enantiomer (LY591026) and significant biliary excretion, necessitating a study design that captures enterohepatic recirculation and stereospecific disposition.

Study Objectives
  • Bioavailability (

    
    ):  Determine absolute oral bioavailability by comparing IV and PO administration.
    
  • Exposure Profiling: Quantify

    
    , 
    
    
    
    , and
    
    
    to establish dose-linearity.
  • Clearance Mechanisms: Assess systemic clearance (

    
    ) and volume of distribution (
    
    
    
    ).

Experimental Strategy & Study Design

Animal Model Selection
  • Species/Strain: Sprague-Dawley (SD) Rats (Male, 250–300 g).

    • Rationale: SD rats are the industry standard for metabolic drug PK, offering extensive historical control data for PPAR agonists.

  • N Number:

    
     to 
    
    
    
    per time point or group. A serial sampling design (
    
    
    per group) is recommended to reduce inter-animal variability.
Dose Selection Strategy

Doses should be selected based on pharmacological efficacy ranges (typically 0.1–3 mg/kg for glitazars) and toxicology thresholds.

  • Group 1 (IV): 1 mg/kg (Bolus). Assesses clearance without absorption barriers.

  • Group 2 (PO Low): 1 mg/kg.

  • Group 3 (PO High): 10 mg/kg.[2] Assesses dose-proportionality and saturation of elimination pathways.

Formulation Design

Naveglitazar sodium is an electrolyte salt of a lipophilic acid.

  • IV Vehicle: 5% DMSO + 10% Solutol HS-15 (or PEG 400) + 85% Saline. Must be clear and particle-free.

  • PO Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) or 0.5% Methylcellulose (MC) with 0.1% Tween 80. Forms a stable suspension.

Workflow Visualization

The following diagram outlines the critical path from formulation to data analysis.

PK_Study_Workflow Formulation Formulation Prep (Suspension vs Solution) Dosing Administration (IV Bolus / PO Gavage) Formulation->Dosing QC Check Sampling Serial Microsampling (Jugular Vein) Dosing->Sampling t=0 to 24h Processing Plasma Separation (K2EDTA, 4°C) Sampling->Processing <15 min Bioanalysis LC-MS/MS Analysis (Chiral/Achiral) Processing->Bioanalysis -80°C Storage Data NCA & Modeling (Phoenix WinNonlin) Bioanalysis->Data Conc. vs Time

Figure 1: End-to-end workflow for Naveglitazar PK study, emphasizing rapid processing to prevent ex vivo degradation.

Detailed Experimental Protocol

Materials
  • Test Article: Naveglitazar Sodium (Purity >98%).

  • Internal Standard (IS): Naveglitazar-d5 or a structural analog (e.g., Rosiglitazone).

  • Anticoagulant:

    
    EDTA (Preferred over heparin to avoid interference in LC-MS).
    
Animal Husbandry & Preparation
  • Acclimatization: Minimum 5 days. 12h light/dark cycle.

  • Fasting: Fast animals overnight (10–12h) prior to PO dosing to standardize absorption. Food returned 4h post-dose. IV groups can be fed ad libitum.

  • Cannulation (Recommended): Jugular vein cannulation (JVC) allows for stress-free serial sampling and avoids anesthesia artifacts during the absorption phase.

Administration Procedures
  • Intravenous (IV): Inject via tail vein or JVC. Volume: 1–2 mL/kg. Flush with saline immediately.

  • Oral (PO): Oral gavage using a flexible feeding needle. Volume: 5–10 mL/kg. Maintain homogeneity of suspension by constant stirring prior to dosing.

Sampling Schedule

Accurate characterization of the absorption phase (


) and terminal phase (

) is critical.
TimepointRationale
0 h (Pre-dose) Baseline blank.
0.083 h (5 min) IV

estimation / Distribution start.
0.25 h (15 min) Early absorption (PO) / Distribution (IV).
0.5 h Typical onset of absorption.
1.0 h Expected

for glitazars.
2.0 h Post-distribution phase.
4.0 h Elimination phase start.
8.0 h Mid-elimination.
12.0 h Late elimination.
24.0 h Terminal phase / Enterohepatic recirculation check.
Sample Processing
  • Collect 200

    
    L blood into 
    
    
    
    EDTA tubes.
  • Invert gently 5 times. Keep on wet ice.

  • Centrifuge at

    
     for 10 min at 4°C within 30 minutes of collection.
    
  • Transfer plasma to cryovials. Store at -80°C.

Bioanalytical Method (LC-MS/MS)[3][4][5]

Sample Preparation

Protein precipitation (PPT) is sufficient and cost-effective for Naveglitazar.

  • Aliquot 20

    
    L plasma.
    
  • Add 180

    
    L Acetonitrile containing Internal Standard (IS).
    
  • Vortex (2 min) and Centrifuge (

    
    , 10 min).
    
  • Inject supernatant.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) or Negative (ESI-) mode. While acidic drugs often prefer negative mode, Naveglitazar sodium may ionize well in positive mode as


.
  • MRM Transitions (Indicative):

    • Naveglitazar:

      
       (Quantifier).
      
    • IS (Rosiglitazone):[4][5]

      
      .
      
  • Note: Optimize collision energy (CE) and declustering potential (DP) for the specific instrument.

Data Analysis & Quality Control

Non-Compartmental Analysis (NCA)

Use software like Phoenix WinNonlin or R (PKNCA package). Calculate the following parameters:

ParameterDefinitionSignificance

Max observed concentrationToxicity indicator.

Time to

Absorption rate.

Area under curve to last timeExtent of exposure.[6]

AUC extrapolated to infinityTotal exposure.

Terminal half-lifeDosing interval determination.

Clearance (Dose /

)
Elimination efficiency.

Volume of distribution at steady stateTissue distribution.

Bioavailability

.
Metabolic Pathway Considerations

Naveglitazar is known to undergo chiral inversion and biliary excretion.[7] The following diagram illustrates the disposition pathways that may affect the PK profile (e.g., double peaks in the plasma concentration-time curve).

Metabolic_Pathways Naveglitazar Naveglitazar (S-isomer) (Plasma) Liver Hepatic Metabolism Naveglitazar->Liver Uptake R_Isomer R-enantiomer (LY591026) Liver->R_Isomer Chiral Inversion Bile Biliary Excretion (Acyl Glucuronides) Liver->Bile Conjugation Intestine Intestine (Hydrolysis) Bile->Intestine Secretion Intestine->Naveglitazar Reabsorption (EHC) Feces Fecal Elimination Intestine->Feces Excretion

Figure 2: Disposition map showing chiral inversion and enterohepatic circulation (EHC), which may cause secondary peaks in the PK profile.

Acceptance Criteria
  • Linearity: Calibration curve

    
    .[3]
    
  • Accuracy/Precision: QC samples within

    
     (
    
    
    
    at LLOQ).
  • Recovery: IS response variation

    
     across run.
    

References

  • Dhananjeyan, M. R., et al. (2006). The Disposition and Metabolism of Naveglitazar, a Peroxisome Proliferator-Activated Receptor Alpha-Gamma Dual, Gamma-Dominant Agonist in Mice, Rats, and Monkeys.[7] Drug Metabolism and Disposition, 34(4), 628–635. Link

  • Jain, M. R., et al. (2013). Saroglitazar, a novel PPAR

    
     agonist with predominant PPAR
    
    
    
    activity, shows potent triglyceride-lowering and insulin-sensitizing effects in preclinical models. Pharmacology Research & Perspectives, 3(3).[8] Link
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Desai, D., et al. (2013). Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPAR

    
     Agonist with Moderate PPAR
    
    
    
    Agonist Activity in Healthy Human Subjects. Clinical Drug Investigation, 33(7), 485–494. Link

Sources

Handling and storage of Naveglitazar sodium reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to the Handling, Storage, and Verification of Naveglitazar Sodium Reference Standards

Executive Summary

Naveglitazar Sodium (LY519818) is a potent, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) agonist with dual


 activity, exhibiting a dominant affinity for the 

-isoform.[1][2] As a critical reference standard in metabolic disease research—specifically for type 2 diabetes and dyslipidemia—the integrity of this compound is paramount.

This technical guide provides a rigorous protocol for the storage, solubilization, and analytical verification of Naveglitazar Sodium. It moves beyond basic "store at -20°C" instructions to explain the physicochemical rationale behind these requirements, ensuring researchers maintain the compound’s bioactivity and spectral purity throughout its lifecycle.

Physicochemical Profile

Understanding the intrinsic properties of Naveglitazar Sodium is the first step in preventing degradation.

PropertySpecificationTechnical Insight
Chemical Name Naveglitazar SodiumSodium salt of the propanoic acid derivative.[1][3]
CAS Number 477981-15-0Unique identifier for the sodium salt form.[1][3]
Formula

Molecular Weight ~444.45 g/mol
Appearance White to off-white solid powderDiscoloration (yellowing) indicates oxidation.[1]
Hygroscopicity ModerateThe sodium salt moiety attracts moisture; strictly anhydrous storage is required.
Solubility DMSO (>10 mg/mL), Ethanol (Low), Water (pH dependent)While the sodium salt improves aqueous solubility, DMSO is the preferred solvent for stock solutions to prevent hydrolysis and pH-driven precipitation.

Storage & Stability Protocol

Improper storage leads to three primary degradation pathways: hydrolysis (due to moisture), oxidation (due to air/light), and photolytic degradation .

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C or lower.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed desiccator or jar with silica gel) to mitigate moisture ingress during freezer opening.

  • Light: Protect from direct light.

B. Solubilized State (Stock Solutions)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation. It is aprotic and prevents the hydrolysis of the ester/ether linkages common in glitazars.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 10 mg/mL) to minimize the surface-area-to-volume ratio, reducing oxidative stress.

  • Aliquot Strategy: Never freeze-thaw the master stock more than once.

    • Protocol: Immediately after dissolution, dispense into single-use aliquots (e.g., 20-50

      
      L) in light-resistant microcentrifuge tubes.
      
  • Shelf Life:

    • -80°C: Up to 6 months.[3]

    • -20°C: Up to 1 month.

    • 4°C: Not recommended for storage >24 hours.

Protocol: Reconstitution and Handling Workflow

This workflow minimizes hygroscopic stress and ensures homogeneity.

ReconstitutionWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (30 mins, unopened) Start->Equilibrate Prevents condensation Weigh Weigh in Low-Humidity Environment Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex 30s) Weigh->Dissolve QC Visual Inspection (Clear, colorless solution) Dissolve->QC Aliquot Aliquot into Amber Tubes (Single-use volumes) QC->Aliquot If passes Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Caption: Workflow for the reconstitution of Naveglitazar Sodium to prevent moisture-induced degradation.

Critical Step: Equilibration Do NOT open the cold vial immediately. Allow it to sit at room temperature for at least 30 minutes. Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, initiating immediate hydrolysis.

Analytical Verification (HPLC Protocol)

Trust but verify. Before starting critical in vivo or in vitro assays, validate the purity of your reference standard using this generic Reverse-Phase HPLC method adapted for glitazars.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Characteristic absorption for the phenoxy/methoxy moieties).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

Acceptance Criteria:

  • Purity: >98% by peak area.[1][4]

  • Retention Time: Consistent with Certificate of Analysis (CoA) reference.

  • Impurity Profile: No new peaks >0.5% compared to the initial blank injection.

Biological Mechanism & Application

Naveglitazar functions by binding to the Nuclear Receptor superfamily. Understanding this pathway aids in designing relevant cell-based assays (e.g., luciferase reporter assays).

PPAR_Pathway Ligand Naveglitazar (Ligand) PPAR PPAR-γ / PPAR-α (Receptor) Ligand->PPAR Activation Complex Heterodimer Complex PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binding Transcription Gene Transcription (Lipid/Glucose Metabolism) DNA->Transcription Modulation

Caption: Signal transduction pathway of Naveglitazar activation of PPAR receptors leading to gene transcription.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Media pH ShockThe sodium salt may precipitate as the free acid if added to acidic media. Dilute the DMSO stock slowly into pre-warmed, buffered media (pH 7.4) while vortexing.
Yellowing of Powder OxidationThe compound has degraded. Discard and purchase fresh standard. Check seal integrity of storage vials.
Inconsistent IC50/EC50 AdsorptionGlitazars are lipophilic and may stick to plastic. Use glass or low-binding polypropylene tips and tubes for serial dilutions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58822574, Naveglitazar Sodium. Retrieved from [Link][3]

  • Jain, N., et al. (2018). PPAR Agonists in Management of Diabetic Dyslipidemia: A Review. SciSpace. Retrieved from [Link]

  • World Health Organization (WHO). (2020). Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for naveglitazar sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of naveglitazar sodium in common laboratory solvents: aqueous solutions and dimethyl sulfoxide (DMSO). Understanding and managing the stability of your compound is paramount for generating reliable and reproducible experimental data. This document will serve as your comprehensive resource for troubleshooting common stability-related issues and provide you with the necessary protocols to ensure the integrity of your research.

Introduction to Naveglitazar and the Critical Role of Solvent Selection

Naveglitazar is a potent dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), placing it in a class of compounds with significant therapeutic potential.[1][2] As with many small molecules in drug discovery, its efficacy in in vitro and in vivo models is intrinsically linked to its stability in solution. The choice of solvent is not merely a matter of solubility but a critical experimental parameter that can profoundly impact the structural integrity and, consequently, the biological activity of the compound.

This guide will explore the nuances of naveglitazar sodium stability, contrasting the protic, polar environment of aqueous solutions with the aprotic, polar nature of DMSO. We will delve into the potential degradation pathways and provide you with the tools to proactively address these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team encounters regarding the handling of naveglitazar sodium.

Q1: What is the recommended solvent for preparing stock solutions of naveglitazar sodium?

For long-term storage, preparing a concentrated stock solution in anhydrous DMSO is recommended. DMSO is an excellent solubilizing agent for many poorly water-soluble compounds like naveglitazar.[3] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][5]

Q2: Can I prepare naveglitazar sodium in aqueous buffers for my cell-based assays?

Yes, however, aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment. Due to the poor water solubility of naveglitazar, you will likely need to first dissolve it in a minimal amount of DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.[6]

Q3: What are the primary signs of naveglitazar degradation in solution?

Visual indicators can include color change or the appearance of precipitate. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify the parent compound and its degradation products.[7][8]

Q4: What are the likely degradation pathways for naveglitazar?

Based on the structure of similar compounds, naveglitazar may be susceptible to hydrolysis (especially at non-neutral pH in aqueous solutions), oxidation, and photolysis.[9][10] Aromatic hydroxylation and oxidative dehydrogenation have been identified as metabolic pathways for naveglitazar, which could also occur through chemical degradation.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-solving framework for common stability-related challenges you may encounter during your experiments.

Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity. Degradation of naveglitazar in the working solution.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Verify the concentration and purity of your stock solution using HPLC.
Precipitation of the compound upon dilution into aqueous buffer. Poor aqueous solubility of naveglitazar.Increase the percentage of DMSO in the final working solution (while staying within the tolerance limits of your assay). Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system.
Appearance of new peaks in HPLC analysis of the working solution. Chemical degradation of naveglitazar.Investigate the cause of degradation (e.g., pH of the buffer, exposure to light, presence of oxidizing agents). Prepare buffers fresh and ensure they are degassed. Protect solutions from light by using amber vials or covering them with aluminum foil.
Loss of compound concentration over time in a stored aqueous solution. Adsorption of the compound to the container walls.Use low-adsorption microplates or tubes. Include a small percentage of a non-ionic surfactant in your buffer if compatible with your assay.

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to validate the stability of naveglitazar under your specific experimental conditions. Here are step-by-step protocols for assessing stability.

Protocol 1: Short-Term Stability Assessment of Naveglitazar in Aqueous Buffer

This protocol is designed to determine the stability of naveglitazar in your experimental buffer over the time course of a typical experiment.

Materials:

  • Naveglitazar sodium

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Amber glass vials[4]

Procedure:

  • Prepare a 10 mM stock solution of naveglitazar sodium in anhydrous DMSO.

  • Dilute the stock solution to your final working concentration (e.g., 10 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.

  • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity. This will be your reference.

  • Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC or LC-MS.

  • Compare the peak area of the parent naveglitazar compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Protocol 2: Freeze-Thaw Stability of Naveglitazar in DMSO Stock Solution

This protocol assesses the stability of your DMSO stock solution to multiple freeze-thaw cycles.

Materials:

  • Naveglitazar sodium

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Cryovials

Procedure:

  • Prepare a 10 mM stock solution of naveglitazar sodium in anhydrous DMSO.

  • Aliquot the stock solution into several cryovials.

  • Analyze one aliquot immediately by HPLC or LC-MS to establish the initial concentration and purity (Cycle 0).

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw one aliquot at room temperature, and then analyze it by HPLC or LC-MS (Cycle 1).

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles), analyzing one new aliquot after each thaw.

  • Compare the concentration and purity of naveglitazar at each freeze-thaw cycle to the initial measurement.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the recommended workflows.

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Naveglitazar in Anhydrous DMSO prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working For Aqueous Stability Test t0 T=0 Analysis (HPLC/LC-MS) prep_working->t0 incubation Incubate at Experimental Conditions t0->incubation timepoints Time Point Analysis (e.g., 2, 4, 8, 24h) incubation->timepoints compare Compare Peak Areas & Look for Degradants timepoints->compare

Caption: Workflow for Aqueous Solution Stability Assessment.

Freeze_Thaw_Workflow start Prepare & Aliquot 10 mM DMSO Stock cycle0 Analyze Aliquot 1 (Cycle 0) start->cycle0 freeze1 Freeze Aliquots (-20°C / -80°C) start->freeze1 thaw1 Thaw Aliquot 2 freeze1->thaw1 cycle1 Analyze Aliquot 2 (Cycle 1) thaw1->cycle1 repeat Repeat Freeze-Thaw for Subsequent Aliquots cycle1->repeat

Caption: Workflow for Freeze-Thaw Stability Assessment.

Conclusion

The stability of naveglitazar sodium is a critical parameter that underpins the reliability of your research. While DMSO provides a more stable environment for long-term storage, the aqueous solutions required for most biological assays necessitate careful handling and stability verification. By following the guidelines and protocols outlined in this technical guide, you can confidently navigate the challenges of working with naveglitazar and ensure the integrity of your valuable data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds. PMC. [Link]

  • Identification of Degradant Products of Saroglitazar by UPLC Tandem Mass Spectroscopy and Attenuated Total Reflection FTIR. International Journal of Pharmaceutical and Empirical Research. [Link]

  • The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. PubMed. [Link]

  • A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. PubMed. [Link]

  • Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. PubMed Central. [Link]

  • analytical method development and validation for estimation of saroglitazar magnesium in pharmaceutical dosage form by quality by design approach. ResearchGate. [Link]

  • DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. NIH. [Link]

  • Effects of sodium butyrate and dimethylsulfoxide on human pancreatic tumor cell lines. PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • formulation and evaluation of sustained release matrix tablets of saroglitazar by using natural and synthetic polymers. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

  • RP-HPLC method for stability of saroglitazar in bulk/tablets. INSPUBLISHERS. [Link]

  • Preclinical Evaluation of Saroglitazar Magnesium, a Dual PPAR-α/γ Agonist for Treatment of Dyslipidemia and Metabolic Disorders. PubMed. [Link]

  • formulation and in-vitro characterisation of sustained release matrix pellets of nateglinide. ResearchGate. [Link]

  • (PDF) Lifitegrast Degradation: Products and Pathways. ResearchGate. [Link]

  • Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies. MDPI. [Link]

  • Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide. International Journal of Creative Research Thoughts. [Link]

  • How do I store my lipid in an organic solution? Avanti Polar Lipids. [Link]

Sources

Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Cell Media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Naveglitazar Sodium and Similar Small Molecules

Welcome to the technical support center for ensuring the successful application of small molecule compounds in your cell culture experiments. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and FAQs to address the common challenge of compound precipitation, with a focus on agents like Naveglitazar sodium. Our goal is to equip you with the knowledge to maintain compound solubility and ensure the validity and reproducibility of your experimental results.

Introduction: The Challenge of Compound Solubility in Vitro

Many promising small molecule drugs, including those with hydrophobic properties, are notoriously difficult to work with in aqueous cell culture environments. When a compound precipitates out of solution, its effective concentration is unknown and drastically reduced, leading to inaccurate and unreliable experimental outcomes.[1][2] This can manifest as a loss of expected biological activity or even non-specific cytotoxicity due to the crystalline compound.[3] This guide will walk you through the common causes of precipitation and provide robust, field-proven protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture media after adding my compound. What are the common causes?

A1: Precipitation in cell culture media is a frequent issue when working with poorly water-soluble compounds.[4] The primary causes can be categorized as follows:

  • Exceeding Aqueous Solubility: The most common reason is that the final concentration of the compound in the media exceeds its solubility limit in that specific aqueous environment.[2]

  • Solvent Shock: Many hydrophobic drugs are dissolved in a high-concentration stock solution using an organic solvent like DMSO.[3][5] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of solution as it is no longer soluble in the high-water environment.[1] This is often referred to as solvent-shift induced precipitation.[6]

  • Temperature Effects: Temperature shifts can significantly impact solubility. Adding a room temperature or cold stock solution to warm (37°C) media can cause precipitation. Conversely, some media components themselves can precipitate if not properly warmed before use.

  • pH and Media Composition: The pH of your cell culture medium (typically 7.2-7.4) can affect the solubility of pH-sensitive compounds.[7][8][9] Furthermore, interactions with salts, proteins, and other components in the media can lead to the formation of insoluble complexes.[10]

  • High Stock Concentration: Using an overly concentrated stock solution necessitates a large dilution factor, which can increase the likelihood of localized high concentrations and subsequent precipitation upon addition to the media.[1]

Q2: What is the best solvent to use for my Naveglitazar sodium stock solution?

A2: For most hydrophobic small molecules intended for cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3] It is an excellent solvent for a wide range of organic molecules and is miscible with water. However, it's crucial to prepare a high-concentration stock solution and to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and preferably under 0.1%) to avoid solvent-induced toxicity.[3] Always consult the manufacturer's datasheet for specific solubility information for your compound. If DMSO is not suitable, other organic solvents like ethanol may be considered, but their potential effects on your specific cell line must be evaluated.

Q3: Can I do anything to the cell media to improve the solubility of my compound?

A3: Yes, several strategies involving the media itself can help maintain compound solubility:

  • Pre-warming the Media: Always pre-warm your cell culture media to 37°C before adding the compound stock solution. Adding the compound to warm media can help keep it in solution.[1][11]

  • The Role of Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the media.[1][12] If your experimental design allows, using serum-containing media can significantly reduce precipitation.[13] For serum-free conditions, the risk of precipitation is generally higher.

  • Gradual Dilution: Instead of adding the concentrated stock directly to the final volume of media, you can perform a serial dilution. This involves first diluting the stock into a smaller volume of warm media, vortexing or sonicating, and then adding this intermediate dilution to the rest of your media.[1]

Q4: I've tried everything and my compound still precipitates at the desired concentration. What are my options?

A4: If you continue to face precipitation issues, you may need to consider more advanced formulation strategies or adjust your experimental parameters:

  • Lower the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration in your specific cell culture media and conduct your experiments at or below this limit.[2]

  • Use of Precipitation Inhibitors: Certain polymers can act as "parachutes" to keep a drug in a supersaturated state for a longer period, preventing it from crashing out of solution.[6][14] Polymeric excipients like HPMC, PVP, or Pluronics have been shown to be effective precipitation inhibitors.[6][15] However, incorporating these into your experiments requires careful validation to ensure they do not interfere with your assay.

  • Sonication: After diluting your compound in the media, brief sonication in a water bath can sometimes help to redissolve fine precipitates and create a more stable solution.[1][3] Ensure that this process does not degrade your compound.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This section provides a systematic workflow to diagnose and resolve issues with Naveglitazar sodium precipitation.

Step 1: Optimizing Stock Solution Preparation

The foundation of a successful experiment is a properly prepared stock solution.

Protocol 1: Preparing a DMSO Stock Solution

  • Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x your highest desired final concentration. This ensures the final DMSO concentration remains at or below 0.1%.[3][16]

  • Weighing the Compound: Accurately weigh the required amount of Naveglitazar sodium powder. If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood.[3]

  • Dissolution in DMSO: Add the calculated volume of high-purity, sterile DMSO to the compound.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C for 10-15 minutes or sonicate in a water bath for a few minutes to aid dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light, as recommended by the manufacturer.[3][11]

ParameterRecommendationRationale
Solvent High-purity, sterile DMSOExcellent solubilizing agent for hydrophobic compounds; miscible with aqueous media.[3]
Stock Concentration ≥1000x the final working concentrationMinimizes the final DMSO concentration in the culture, reducing potential solvent toxicity.[3]
Dissolution Assistance Vortexing, gentle warming (37°C), or sonicationEnsures the compound is fully dissolved in the stock, preventing the introduction of solid particles to the media.[3]
Storage Single-use aliquots at -20°C or -80°C, protected from lightPrevents degradation from repeated freeze-thaw cycles and light exposure.[11]
Step 2: The Critical Dilution Step

How you introduce the stock solution into your cell culture media is often the most critical step in preventing precipitation.

Protocol 2: Diluting the Stock Solution into Cell Media

  • Pre-warm the Media: Place the required volume of cell culture media in a 37°C water bath or incubator until it reaches thermal equilibrium.[1][11]

  • Thaw the Stock Solution: Thaw a single aliquot of your Naveglitazar sodium stock solution at room temperature.[11]

  • Perform a Serial Dilution (Recommended):

    • Pipette a small volume of the pre-warmed media (e.g., 200 µL) into a sterile microcentrifuge tube.

    • Add the required volume of the DMSO stock solution to this small volume of media and immediately vortex thoroughly.[1] This creates an intermediate dilution.

    • Add this intermediate dilution to the final volume of pre-warmed media and mix well by gentle inversion or swirling.

  • Direct Dilution (Alternative):

    • While gently swirling the bulk of the pre-warmed media, add the required volume of the stock solution dropwise into the vortex of the swirling media. This helps to rapidly disperse the compound and avoid localized high concentrations.

  • Final Inspection: After addition, visually inspect the media. If it appears cloudy or contains visible particles, precipitation has occurred.[11]

Step 3: Troubleshooting Workflow

If precipitation is still observed, follow this logical troubleshooting workflow.

G Start Precipitation Observed CheckConcentration Is the final concentration too high? Start->CheckConcentration LowerConcentration Determine max solubility. Lower the working concentration. CheckConcentration->LowerConcentration Yes CheckSolvent Is DMSO concentration > 0.5%? CheckConcentration->CheckSolvent No Success Solution is Clear: Proceed with Experiment LowerConcentration->Success RemakeStock Prepare a more concentrated stock solution. CheckSolvent->RemakeStock Yes CheckMedia Is the media pre-warmed to 37°C? CheckSolvent->CheckMedia No RemakeStock->Success WarmMedia Pre-warm media before adding the compound. CheckMedia->WarmMedia No CheckDilution How was the stock added? CheckMedia->CheckDilution Yes WarmMedia->Success ImproveDilution Use serial dilution or add dropwise to swirling media. CheckDilution->ImproveDilution Directly CheckSerum Are you using serum-free media? CheckDilution->CheckSerum Gradually ImproveDilution->Success AddSerum If possible, add serum to the media. CheckSerum->AddSerum Yes ConsiderAdvanced Consider advanced options: - Sonication - Formulation with precipitation inhibitors CheckSerum->ConsiderAdvanced No AddSerum->Success ConsiderAdvanced->Success

Caption: A troubleshooting workflow for addressing compound precipitation.

References

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • DMEM/F12 (1:1) – Medium. (n.d.). ITW Reagents.
  • Cell Cultiv
  • Li, P., & Zhao, H. (2004).
  • Pivk, A., et al. (2025). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. Pharmaceutics.
  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). ChemRxiv.
  • Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide. (2025, December). BenchChem.
  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • The User's Manual—DMEM/F12. (n.d.). Bio-Channel.
  • Pawełczyk, E., & Hermann, T. (1963). Investigations of stability of aminophenazone aqueous solutions. Biul. WAM.
  • An, K., et al. (2023).
  • Pirl, D., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation.
  • Perč, J., et al. (2024). Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Journal of Drug Delivery Science and Technology.
  • Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.
  • Hepbildikler, S., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering.
  • ResearchGate. (2022, September 12). Why does DMEM + FBS precipitate upon addition of doxycycline?
  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • ResearchGate. (2017, November 20). Best way to prepare water soluble drug for cell culture?
  • Salim, M., et al. (2020). Small-volume in vitro lipid digestion measurements for assessing drug dissolution in lipid-based formulations using SAXS.
  • ResearchGate. (2025, August 5). Influence of pH and Time on the Stability of Aqueous Alumina Suspensions Containing Sodium Polyacrylates: A Revisited Process.
  • Common Cell Culture Problems: Precipit
  • Li, P. (2012).

Sources

Technical Support Center: Naveglitazar Sodium Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues at High pH (> pH 10)

Executive Summary

Naveglitazar Sodium (LY-519818) is a dual PPAR


/

agonist used extensively in metabolic disease research.[1] As a sodium salt of a carboxylic acid, it is expected to exhibit high solubility in alkaline conditions. However, researchers frequently encounter paradoxical precipitation when attempting to prepare high-concentration stock solutions using strong bases (e.g., NaOH) or high-molarity alkaline buffers.[1]

This guide addresses the physicochemical mechanisms behind these failures—primarily the Common Ion Effect and Salting Out phenomena—and provides validated protocols to rescue your experiment.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow start Observation: Precipitate at High pH (>10) check_na Did you use NaOH to adjust pH? start->check_na check_conc Is Total [Na+] > 0.5 M? check_na->check_conc Yes check_cation Does media contain Ca2+ or Mg2+? check_na->check_cation No (Used Buffer) issue_common DIAGNOSIS: Common Ion Effect (Ksp Violation) check_conc->issue_common Yes issue_salt DIAGNOSIS: Salting Out (Ionic Strength) check_conc->issue_salt No check_cation->issue_salt No issue_soap DIAGNOSIS: Insoluble Soap Formation (Ca/Mg Salt) check_cation->issue_soap Yes

Figure 1: Diagnostic decision tree for identifying the root cause of Naveglitazar precipitation in alkaline environments.

Issue 1: The Common Ion Effect (Most Likely)

The Scenario

You attempt to dissolve Naveglitazar Sodium in water.[1] To ensure full deprotonation and solubility, you add 1.0 M or 5.0 M Sodium Hydroxide (NaOH).[1] Instead of clearing, the solution becomes cloudy or forms a white crystalline precipitate.

The Mechanism

Naveglitazar Sodium dissociates into the Naveglitazar anion (


) and a sodium cation (

).[1] The solubility product constant (

) governs this equilibrium:

[1]

When you add NaOH, you drastically increase the concentration of


. According to Le Chatelier’s principle, to keep the product constant (

), the concentration of dissolved Naveglitazar (

) must decrease. The system re-establishes equilibrium by precipitating the solid salt.[2]

Visualizing the Trap:

CommonIon cluster_0 Normal Equilibrium cluster_1 With Excess NaOH Nav Nav- (aq) Solid Nav-Na (solid) Nav->Solid Precipitates Na Na+ (aq) Solid->Nav Dissolves NaOH NaOH Added ExcessNa [Na+] SPIKES NaOH->ExcessNa Precip MASSIVE PRECIPITATION ExcessNa->Precip Drivers Equilibrium Left

Figure 2: Mechanistic pathway of the Common Ion Effect causing precipitation upon addition of NaOH.

Corrective Protocol: The "Counter-Ion Switch"

To maintain high pH without spiking sodium levels, switch the base cation.

  • Stop adding NaOH.

  • Filter the precipitate if already formed (it is likely pure Naveglitazar Sodium).[1]

  • Re-dissolve using a base with a different cation, such as:

    • KOH (Potassium Hydroxide): Naveglitazar-Potassium generally has a higher solubility profile.[1]

    • Meglumine (N-Methylglucamine): An organic base often used to solubilize acidic drugs by forming bulky, soluble salts.[1]

    • Tris Base: Effective for pH 7–9, but less effective for very high pH solubilization.[1]

Issue 2: Cation Incompatibility ("Soap Scum")[1]

The Scenario

You are using a high pH buffer (e.g., Carbonate/Bicarbonate pH 10.5) prepared with standard lab water, or you are introducing the drug into cell culture media (DMEM/RPMI) at high concentrations.[1]

The Mechanism

Naveglitazar has a lipophilic tail and a polar head, structurally mimicking a fatty acid (soap). Divalent cations like Calcium (


) and Magnesium (

), present in culture media or hard water, cross-link two Naveglitazar anions.[1] This forms a highly insoluble "calcium soap" complex.[1]

[1]
Corrective Protocol: Chelation & Sequestration
  • Check Media Formulation: If precipitating in media, verify the

    
     concentration (standard DMEM is ~1.8 mM).[1]
    
  • Pre-Solubilization: Dissolve Naveglitazar in 100% DMSO first to create a high-concentration stock (e.g., 100 mM).[1]

  • Rapid Dilution: Dilute the DMSO stock into the media while vortexing. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]

  • Add EDTA: If the assay permits, adding 1-5 mM EDTA to the buffer can sequester divalent cations and prevent precipitation.[1]

Issue 3: Chemical Stability (Base-Catalyzed Hydrolysis)

The Scenario

The solution dissolves initially at pH 12 but turns yellow or develops a new impurity peak on HPLC after 4–6 hours.

The Mechanism

While Naveglitazar is relatively stable, the ether linkages and the carboxylic acid head group can degrade under extreme alkalinity (


) over time. Strong bases can induce hydrolysis or racemization at the chiral center alpha to the carboxylic acid [1].
Stability Data Table
ConditionTimeframeStability StatusRecommendation
pH 7.4 (PBS) 24 HoursStableIdeal for final assay.[1]
pH 10.0 (Borate) 6 HoursStableAcceptable for short-term stock.[1]
pH > 12.0 (NaOH) > 1 HourRisk of Degradation Avoid prolonged exposure.
DMSO (Anhydrous) MonthsStablePreferred storage method.

FAQ: Frequently Asked Questions

Q: Can I heat the solution to dissolve the precipitate at high pH? A: No. While heat increases solubility (


), it exponentially accelerates base-catalyzed degradation. Furthermore, if the issue is the Common Ion Effect, cooling the solution back down will immediately cause re-precipitation (crystallization).

Q: What is the absolute maximum solubility of Naveglitazar Sodium? A: In pure water (no excess salts), it can reach >50 mg/mL. In 0.9% NaCl (Saline), solubility drops significantly due to the sodium load. In 1M NaOH, it is practically insoluble.[1]

Q: I need a vehicle for animal dosing. What do you recommend? A: Do not use high pH water. Use a co-solvent system:

  • 0.5% Methylcellulose + 0.1% Tween 80 (Suspension)[1]

  • 10% DMSO + 90% Corn Oil (Solution for IP/Oral)[1]

  • 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in water (Soluble complex).[1]
    

References

  • PubChem. (2024).[1] Naveglitazar - Compound Summary. National Library of Medicine.[1] [Link][1]

  • DrugBank Online. (2024).[1] Naveglitazar: Pharmacology and Structure. [Link][1]

  • CK-12 Foundation. (2024).[1] The Common Ion Effect on Solubility. [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopic Management & Precision Weighing Protocols

Document ID: NAV-NA-004 | Status: Active | Audience: R&D, QC, Pre-clinical[1][2]

Executive Summary: The "Sodium Salt" Paradox

Naveglitazar Sodium (LY-519818 sodium) is a dual PPAR


/

agonist designed for metabolic research.[1][2] While the sodium salt form significantly improves aqueous solubility compared to the free acid, it introduces a critical handling challenge: hygroscopicity .[2]

As a sodium carboxylate salt, Naveglitazar Sodium has a high lattice energy that is easily disrupted by atmospheric moisture.[2] The sodium ion (


) coordinates avidly with water molecules from the air, potentially leading to:
  • Stoichiometric Error: You weigh 10 mg of powder, but if 1.5 mg is absorbed water, you are only dosing 8.5 mg of active drug.[2]

  • Deliquescence: At high relative humidity (RH), the solid may dissolve in its own absorbed water, turning into a sticky gum that is impossible to handle.[2]

  • Hydrolysis Risk: Prolonged exposure to moisture can facilitate degradation of the ether linkages in the central propoxy chain.[2]

This guide provides the protocols required to mitigate these risks.

Critical Troubleshooting (FAQ Format)

Q1: The powder is sticking to my spatula and weigh boat. Is this static or moisture?

Diagnosis: It is likely a transition from static to moisture absorption.[2]

  • The Mechanism: Dry pharmaceutical salts are often electrostatic.[2] However, as they absorb moisture, the surface becomes tacky.[2] If the powder "jumps," it is static.[2] If it "smears" or clumps, it is moisture.[2]

  • The Fix:

    • For Static: Use an ionizing fan or anti-static gun (e.g., Zerostat) before opening the vial.[2]

    • For Moisture: Do not use a standard plastic weigh boat.[2] Plastic is permeable and static-prone.[1][2] Switch to glass weighing vessels or aluminum boats , and minimize exposure time.

Q2: My stock solution in DMSO is cloudy or precipitating. Why?

Diagnosis: This is often due to the "Salting Out" effect or water contamination.[2]

  • The Cause: While Naveglitazar Sodium is soluble in DMSO, the introduction of water (even atmospheric moisture absorbed by the DMSO) can reduce solubility.[2] Furthermore, if you are diluting into a high-salt buffer (like PBS) directly from a high-concentration stock, the sodium ions can force the hydrophobic tail of Naveglitazar out of solution.[1][2]

  • The Fix:

    • Use anhydrous DMSO (stored over molecular sieves).[1][2]

    • Stepwise Dilution: Do not dilute directly from 100 mM stock to aqueous buffer. Create an intermediate working solution (e.g., 10 mM in DMSO) before the final spike into media.[2]

    • Sonication: Brief sonication (30-60 seconds) at ambient temperature can resolve minor aggregates.[1][2]

Q3: Can I dry the powder in an oven if it has absorbed moisture?

Strict Advisory: NO.

  • Reasoning: Heating Naveglitazar Sodium risks chemical degradation (decarboxylation or ether cleavage) and may fuse the powder into a hard glass-like puck.[1][2]

  • Correct Protocol: If you suspect moisture uptake, you must quantify it (e.g., TGA or Karl Fischer titration) and adjust your weighing calculations, or discard the aliquot.[2] You cannot "reverse" the hydration safely without recrystallization.[2]

Standard Operating Procedures (SOPs)

SOP-01: The "Closed-Vessel" Difference Weighing Technique

Use this method when Relative Humidity (RH) > 45%.[1][2]

Objective: Eliminate atmospheric exposure during the mass determination step.

  • Preparation:

    • Equilibrate the Naveglitazar vial to room temperature before opening (prevents condensation).[2][3]

    • Select a glass weighing bottle with a ground-glass lid.[1][2]

  • The Weighing Cycle:

    • Tare the balance with the empty glass weighing bottle + lid.

    • Transfer the approximate amount of Naveglitazar Sodium into the bottle outside the balance (in a glove box or dry bag if possible).

    • Close the lid immediately.

    • Weigh the closed bottle. Record Mass A.

    • Transfer the contents to your preparation vessel (e.g., volumetric flask).

    • Reweigh the "empty" bottle + lid (residue will remain).[2] Record Mass B.

  • Calculation:

    • 
      [1][2]
      
    • Why this works: You are weighing the transfer, not the static hold.[2] The drug is never exposed to air while the balance is settling.[2]

SOP-02: Solubilization & Storage
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Optimal solubility (>20 mg/mL).[1][2] Prevents hydrolysis.[2]
Secondary Solvent Ethanol (Absolute)Viable, but evaporation rates can alter concentration over time.[2]
Aqueous Buffer PBS (pH 7.2 - 7.[1][2]4)Only for immediate use. Solubility drops drastically (<0.5 mg/mL).[1][2]
Storage Temp -20°C or -80°CArrhenius kinetics: lower temp slows degradation.[1][2]
Freeze/Thaw Max 3 Cycles Repeated crystallization shears the molecule and introduces moisture.[2] Aliquot immediately.

Decision Logic & Workflows

Workflow 1: Weighing Strategy Based on Environment

WeighingLogic Start Start: Weighing Naveglitazar Na CheckRH Check Lab Relative Humidity (RH) Start->CheckRH LowRH RH < 40% CheckRH->LowRH HighRH RH > 40% CheckRH->HighRH DirectWeigh Direct Weighing Allowed (Use Anti-Static Gun) LowRH->DirectWeigh Low Risk ClosedVessel Closed-Vessel / Difference Weighing (Mandatory) HighRH->ClosedVessel Moderate Risk GloveBox Inert Gas Glove Box (Ideal) HighRH->GloveBox High Risk / High Precision Needed Dissolve Immediate Dissolution (Do not let sit solid) DirectWeigh->Dissolve ClosedVessel->Dissolve GloveBox->Dissolve QC QC Check: Solution Clarity Dissolve->QC

Caption: Decision tree for selecting the appropriate weighing protocol based on environmental humidity levels.

Workflow 2: The Hygroscopicity Mechanism

Mechanism Salt Naveglitazar Sodium (Crystalline Lattice) Adsorption Surface Adsorption (Na+ coordinates H2O) Salt->Adsorption Exposed to Air Moisture Atmospheric H2O Moisture->Adsorption Deliquescence Deliquescence (Lattice Collapse) Adsorption->Deliquescence Time > 5 mins Error Experimental Error: Concentration < Target Deliquescence->Error Weighing 'Wet' Mass

Caption: Mechanistic pathway of moisture uptake leading to experimental dosing errors.

References & Authoritative Grounding

  • PubChem. Naveglitazar Sodium | C25H25NaO6.[2][4] National Library of Medicine.[2] Available at: [Link][1][2][4]

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Provides the regulatory standard for difference weighing).

  • Newman, A. W., et al. (2008).[2][5] "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences. (Foundational text on API salt hygroscopicity).

  • World Health Organization. General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series. Available at: [Link][1]

Sources

Minimizing light sensitivity degradation of Naveglitazar sodium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Light Sensitivity Degradation of Naveglitazar Sodium Document ID: NGV-TECH-004 Last Updated: October 26, 2023

Diagnostic Hub: Is Your Sample Degraded?

Before proceeding with stabilization protocols, verify the integrity of your current Naveglitazar Sodium (LY-519818 Sodium) lot. Light-induced degradation in PPAR agonists often presents subtle physicochemical changes before total potency loss.

Visual & Analytical Indicators
IndicatorObservationDiagnosisAction
Physical Appearance White/Off-white powder turns pale yellow or beige .Photo-oxidation of the aromatic ether linkage.Discard. Oxidation products may alter PPAR

binding affinity.
Solution Color Clear solution develops a pinkish or brown tint.Formation of quinone-like degradants via radical propagation.Discard. Solution is compromised.
HPLC/UPLC New peak appearing at RRT ~0.85 - 0.90 (pre-main peak).Hydrolysis or decarboxylation product.Quarantine. Run LC-MS to confirm mass shift.
Chiral Purity Decrease in enantiomeric excess (% ee).Radical-mediated racemization at the benzylic chiral center.Critical Failure. Biological activity is stereospecific (S-enantiomer).

The Science of Sensitivity: Why Naveglitazar Degrades

To prevent degradation, you must understand the molecular "weak points" of Naveglitazar Sodium. Unlike simple salts, this molecule contains a dihydrocinnamate tail and complex aromatic ether linkages that act as chromophores, absorbing UV energy and initiating radical cascades.

Mechanism of Action (Photolysis)

The degradation is not merely "fading"; it is a chemical transformation driven by photon absorption.[1][2]

  • Excitation: The aromatic rings absorb UV light (200–300 nm), promoting electrons to an excited singlet state.

  • Radical Formation: The energy breaks the weak C-O bonds in the ether chain or abstracts a hydrogen from the benzylic carbon (chiral center).

  • Propagation: In the presence of oxygen, these radicals form peroxides, leading to chain cleavage or racemization.

Visualization: Photodegradation Pathway

The following diagram illustrates the critical attack points on the Naveglitazar structure during light exposure.

NaveglitazarDegradation UV_Source UV/Vis Light Source (200-400nm) Naveglitazar Naveglitazar Sodium (Ground State) UV_Source->Naveglitazar Photon Absorption ExcitedState Excited State (Singlet/Triplet) Naveglitazar->ExcitedState e- Promotion Radical Benzylic Radical Formation ExcitedState->Radical H-Abstraction Oxidation Ether Cleavage (Photo-oxidation) ExcitedState->Oxidation ROS Interaction Racemate Racemization (Loss of Chiral Purity) Radical->Racemate Stereocenter Inversion Quinones Quinone Degradants (Yellowing) Oxidation->Quinones Chain Scission

Figure 1: Photochemical cascade of Naveglitazar Sodium leading to racemization and oxidation.

Prevention Protocols: The "Gold Standard" Workflow

Do not rely on standard laboratory lighting. Naveglitazar Sodium requires actinic shielding throughout the experimental lifecycle.

A. Storage & Weighing (Solid State)
  • Lighting: All handling must occur under Yellow Light (sodium vapor or filtered LED >500 nm) .

  • Container: Store in amber glass vials (Type I) with Teflon-lined screw caps.

  • Secondary Barrier: Wrap the vial in aluminum foil if storing for >24 hours.

  • Environment: Store at -20°C. Cold temperatures reduce the kinetic rate of radical propagation if light leakage occurs.

B. Solubilization (Liquid State)

Solutions are 10x more sensitive than solids due to increased molecular mobility and dissolved oxygen.

Step-by-Step Solubilization Guide:

  • Deoxygenate Solvents: Sparge your buffer or solvent (DMSO/Water) with Nitrogen or Argon for 10 minutes before adding the drug. This removes dissolved oxygen, the fuel for photo-oxidation.

  • Amber Glassware: Prepare solutions directly inside amber volumetric flasks.

  • pH Control: Naveglitazar is a sodium salt.

    • Avoid acidic pH (<4.0): This precipitates the free acid, which may have different (often lower) photostability and solubility profiles.

    • Target pH: Maintain pH 7.0–8.0 for optimal stability.

  • Immediate Use: Use solutions within 4 hours . If storage is required, freeze at -80°C in foil-wrapped aliquots.

Troubleshooting & FAQs

Q: I don't have amber glassware. Can I use clear glass wrapped in foil?

  • Answer: Yes, but with a caveat. Foil wrapping is effective only if it is total. A single slit or gap can allow enough UV flux to degrade a dilute solution (µM range) within minutes. Double-wrap to ensure overlap.

Q: My LC-MS shows a mass peak at M+16. What is this?

  • Answer: This is the classic signature of N-oxide or hydroxylated degradant formation. It confirms that your sample was exposed to both light and oxygen. Review your solvent degassing protocol.

Q: Can I use plastic (polypropylene) tubes instead of glass?

  • Answer: Use caution. While plastic blocks some UV, Naveglitazar is lipophilic and may adsorb to the plastic walls, reducing concentration. Furthermore, plastic allows oxygen permeation. Amber glass is strictly recommended.

Q: I left the sample on the bench under fluorescent light for 30 minutes. Is it salvageable?

  • Answer: For quantitative binding assays (Ki/IC50): No. Even 5% degradation can skew potency data significantly. For qualitative rough-range finding: Maybe , but verify with a quick HPLC injection first.

Experimental Workflow: Validated Handling Process

Use this decision tree to ensure compliance with photostability requirements during your assay setup.

HandlingWorkflow Start Start: Naveglitazar Sodium Sample Prep LightCheck Are lights filtered/Yellow? Start->LightCheck Stop STOP: Install Amber Filters or move to Dark Room LightCheck->Stop No Weighing Weigh in Amber Vial LightCheck->Weighing Yes SolventPrep Degas Solvent (N2/Ar) Weighing->SolventPrep Dissolve Dissolve & Vortex (Minimize Headspace) SolventPrep->Dissolve StorageCheck Immediate Use? Dissolve->StorageCheck Freeze Freeze -80°C (Foil Wrapped) StorageCheck->Freeze No Assay Proceed to Assay (Keep Covered) StorageCheck->Assay Yes

Figure 2: Decision tree for handling light-sensitive Naveglitazar Sodium samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58822574, Naveglitazar Sodium. Retrieved from [Link][3]

  • International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bhalekar, M., et al. (2008). Improvement of Photostability in Formulation: A Review.[4] Asian Journal of Chemistry.[4] Retrieved from [Link]

  • Baertschi, S. W., et al. (2010).Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Contextual reference for oxidative degradation of ether linkages in pharmaceuticals).

Sources

Technical Support Center: Naveglitazar Sodium PPAR Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation Time for Naveglitazar Sodium PPAR


/

Assays Document ID: NAV-OPT-2024-02 Author: Senior Application Scientist, Assay Development Group

Introduction: The Temporal Dimension of Dual Agonism

Naveglitazar sodium (LY519818) is a non-thiazolidinedione, dual PPARngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


/

agonist with a dominant

-activity profile.[1] Unlike simple enzyme inhibition, PPAR assays measure complex conformational changes and transcriptional machinery assembly.

Time is not merely a logistical step in these protocols; it is a thermodynamic variable. In biochemical assays (TR-FRET), insufficient incubation leads to non-equilibrium


 estimation. In cellular assays, incubation time dictates the accumulation of reporter proteins (Luciferase) versus the degradation of the compound.

This guide moves beyond "standard protocols" to help you engineer an assay that accounts for Naveglitazar’s specific lipophilicity and binding kinetics.

Module 1: The Kinetic Theory (The "Why")

Before troubleshooting, you must visualize the kinetic barriers Naveglitazar must overcome. As a highly lipophilic molecule (LogP > 3), Naveglitazar faces solubility constraints and high non-specific binding.

Mechanism of Action & Kinetic Bottlenecks

The following diagram illustrates the multi-step process where "Time" acts as a gatekeeper at two distinct points: Equilibrium Binding (Biochemical) and Transcriptional Accumulation (Cellular).

Naveglitazar_Mechanism cluster_bio Biochemical Assay (TR-FRET) Nav Naveglitazar (Lipophilic Ligand) Complex Ligand-Receptor Complex Nav->Complex k_on (Slow due to solubility) PPAR PPAR u03b1/u03b3 (Receptor) PPAR->Complex RXR RXR Heterodimerization Complex->RXR Conformational Change Cofactor Cofactor Recruitment (SRC1) RXR->Cofactor TR-FRET Signal Point DNA PPRE Binding (DNA) Cofactor->DNA Reporter Reporter Gene Accumulation (Luciferase) DNA->Reporter Transcription Lag (4-24 hrs)

Figure 1: Kinetic pathway of Naveglitazar action. Note the distinction between the rapid cofactor recruitment (TR-FRET) and the slow transcriptional accumulation (Reporter Assay).

Module 2: Biochemical Assays (TR-FRET / SPA)

Context: You are measuring the recruitment of a co-activator peptide (e.g., SRC1) to the PPAR-Ligand complex. Recommended Assay: LanthaScreen™ or HTRF™.

Troubleshooting & FAQs

Q1: My Z' factor is excellent at 1 hour, but my


 shifts significantly if I read again at 4 hours. Which is correct? 
A:  The 4-hour read is likely more accurate. Naveglitazar is a "sticky" hydrophobic compound.
  • The Science: Hydrophobic ligands often exhibit slower on-rates (

    
    ) because they partition into plastic walls or form micellar aggregates in aqueous buffers.
    
  • The Fix: Perform a time-course study (see Module 4). If the

    
     shifts left (becomes more potent) over time, you have not reached equilibrium. Adopt the timepoint where the 
    
    
    
    stabilizes (
    
    
    ).

Q2: I see high variability (CV > 10%) between replicates. A: This is often an incubation/mixing issue, not a reader issue.

  • Cause: Naveglitazar sodium is soluble in DMSO but may precipitate upon addition to aqueous TR-FRET buffer if the mixing is poor.

  • Protocol Adjustment: Do not add 100% DMSO stock directly to the well. Prepare an intermediate dilution (e.g., 4x concentration in buffer containing 2-4% DMSO) and add that to the assay plate. Centrifuge the plate at 1000 rpm for 1 minute before the incubation starts.

Q3: Can I incubate overnight to ensure equilibrium? A: No.

  • Reason: While TR-FRET signals (Terbium/Europium) are stable, the biological reagents (Nuclear Receptor proteins) are prone to degradation and oxidation at room temperature.

  • Limit: Maximum recommended incubation is 6 hours.

Data Summary: Biochemical Optimization
Incubation TimeSignal Stability

Accuracy
Risk Factor
30-60 min HighLow (Underestimated)Non-equilibrium; false negatives.
2-4 hours Optimal High (Stable) Ideal window.
> 6 hours LowVariableProtein degradation; evaporation.

Module 3: Cell-Based Reporter Assays

Context: Luciferase reporter assays (e.g., HEK293 or CHO cells transfected with PPAR-GAL4). Critical Variable: The "Serum Shift."

Troubleshooting & FAQs

Q1: My cellular


 is 100x higher (less potent) than my biochemical 

. Is the drug degrading?
A: It is likely not degradation, but Protein Binding .
  • The Science: Naveglitazar is >99% bound to plasma proteins (Albumin).[1][2] If you incubate for 24 hours in media with 10% FBS (Fetal Bovine Serum), the "free fraction" of the drug available to enter the cell is <1%.

  • The Fix: Optimize incubation using 0.1% BSA or Charcoal-Stripped Serum instead of standard FBS during the dosing phase.

Q2: Is a 5-hour incubation sufficient for a quick screen? A: Generally, No.

  • Reason: Unlike GPCR calcium flux (seconds), Nuclear Receptors require:

    • Nuclear translocation.

    • Chromatin remodeling.

    • transcription of the Luciferase gene.

    • Translation and accumulation of the enzyme.

  • Guideline: 5 hours may show a signal for strong agonists, but you will lose sensitivity for partial agonists or weak hits. 18-24 hours is the gold standard.

Q3: I see toxicity at the highest concentrations (10


M) after 24 hours. 
A:  Naveglitazar can be cytotoxic at high micromolar concentrations.
  • Validation: Run a multiplex cytotoxicity assay (e.g., CellTiter-Fluor) in the same well. Normalize your Luciferase data against cell viability to distinguish true antagonism from cell death.

Module 4: Optimization Protocol & Matrix

Do not guess. Run this specific "Cross-Titration" experiment to validate your assay window.

Workflow Visualization

Optimization_Workflow Start Start: Naveglitazar Stock (10mM in DMSO) Prep Plate Prep: Serial Dilution (1:3) Start->Prep Split Split to Duplicate Plates Prep->Split Inc1 Plate A: 2 Hours (Biochemical) Split->Inc1 Inc2 Plate B: 4 Hours (Biochemical) Split->Inc2 Inc3 Plate C: 24 Hours (Cellular) Split->Inc3 Read Read Signal (Envision/PHERAstar) Inc1->Read Inc2->Read Inc3->Read Analyze Calculate Z' and EC50 Compare Shifts Read->Analyze

Figure 2: Workflow for temporal validation of Naveglitazar assays.

Step-by-Step Validation Protocol
  • Preparation:

    • Prepare a 12-point dose-response curve of Naveglitazar Sodium (Start at 10

      
      M, 1:3 dilution).
      
    • Include a reference agonist (e.g., Rosiglitazone for PPAR

      
      , GW7647 for PPAR
      
      
      
      ) as a control.
  • Execution (Biochemical TR-FRET):

    • Prepare three identical 384-well plates.

    • Add reagents: Buffer + Protein + Antibody + Tracer + Compound.

    • Plate 1: Read at 60 mins .

    • Plate 2: Read at 120 mins .

    • Plate 3: Read at 240 mins .

  • Data Analysis Criteria:

    • Calculate the Signal-to-Background (S/B) ratio for each time point.

    • Calculate the

      
      .[3]
      
    • Success Metric: Select the shortest time point where the

      
       has stabilized (stops shifting left) and Z' > 0.6.
      

References

  • INDIGO Biosciences. Human PPAR gamma Reporter Assay System Technical Manual. (Reference for 24h cellular incubation standards). [Link]

  • PubChem. Naveglitazar Sodium - Chemical and Physical Properties (Solubility/Lipophilicity). [Link]

  • Wang, Y. et al. (2012). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (Validates 120min stability for Nuclear Receptor assays). [Link]

Sources

Technical Support Center: Naveglitazar Sodium Luciferase Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Naveglitazar sodium (LY519818) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) agonist with dual activity at PPAR


 and PPAR

receptors, exhibiting distinct

-dominance.[1][2]

In a luciferase reporter assay, Naveglitazar functions as the ligand that enters the cell, binds to the PPAR ligand-binding domain (LBD), and induces a conformational change. This complex heterodimerizes with the Retinoid X Receptor (RXR), binds to the Peroxisome Proliferator Response Element (PPRE) in the promoter region of the plasmid, and drives the transcription of the firefly luciferase gene.

Variability in this assay typically stems from three vectors:

  • Compound Instability: Hygroscopic nature of the sodium salt.

  • Biological Noise: Inconsistent transfection efficiency or RXR limitation.

  • Thermodynamic Edge Effects: Evaporation during the ligand incubation phase.

Mechanism of Action Visualization

The following diagram illustrates the specific signaling pathway required for a successful signal.

Naveglitazar_Pathway Nav Naveglitazar Na (Ligand) Cell Cell Membrane Nav->Cell Passive Diffusion PPAR PPARu03B1/u03B3 (Receptor) Nav->PPAR Binding (Kd) Complex Ligand-Receptor Complex PPAR->Complex Activation RXR RXR (Heterodimer Partner) RXR->Complex Dimerization DNA Plasmid DNA (PPRE Promoter) Complex->DNA Nuclear Translocation & Binding Luc Luciferase Enzyme (Protein) DNA->Luc Transcription/ Translation Light Light Signal (RLU) Luc->Light + Luciferin + ATP

Figure 1: The signal transduction pathway for Naveglitazar-induced luciferase expression. Note the requirement for RXR availability.

Phase I: Reagent Integrity (The Input)

Q: My dose-response curves are shifting left and right between weeks. Is the compound degrading?

A: It is likely a solubilization issue rather than chemical degradation. Naveglitazar is supplied as a sodium salt .

  • The Problem: Sodium salts are hygroscopic. If the vial is opened in ambient humidity, it absorbs water, altering the molecular weight relative to the dry powder. Weighing "1 mg" of wet powder results in a lower actual molar concentration than calculated.

  • The Fix:

    • DMSO Stock: Dissolve the entire vial content into anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM or 50 mM). Do not attempt to weigh small aliquots repeatedly.

    • Storage: Aliquot this master stock into single-use amber vials and store at -80°C. Avoid freeze-thaw cycles (

      
       cycles significantly degrades potency).
      
    • Working Solution: Perform serial dilutions in the culture medium immediately before dosing.

Q: Can I dissolve Naveglitazar Sodium directly in cell culture media?

A: No. While the sodium salt improves water solubility compared to the free acid, direct addition to media often causes "crashing out" (micro-precipitation) due to the high salt and protein content of media (e.g., DMEM + 10% FBS).

  • Protocol: Dissolve in 100% DMSO first. Dilute into media such that the final DMSO concentration is <0.1% to avoid cytotoxicity.

Phase II: The Biological System (The Processor)

Q: I see high well-to-well variability (CV > 15%) even in untreated controls. Why?

A: This indicates a transfection efficiency problem.[3] In transient transfections, the uptake of plasmid DNA varies per cell.

  • The Fix: Dual-Luciferase Normalization.

    • You must co-transfect a constitutive control vector (e.g., Renilla luciferase driven by a TK or SV40 promoter) alongside your PPAR-Firefly vector.

    • Data Processing: Divide Firefly RLU (Signal) by Renilla RLU (Transfection Control) to generate a "Relative Response Ratio (RRR)." This mathematically cancels out pipetting errors and cell number variations.

Q: The signal is weak even at high Naveglitazar concentrations.

A: This is often due to RXR Limitation .

  • Mechanism: PPARs cannot bind DNA alone; they must heterodimerize with the Retinoid X Receptor (RXR). In some cell lines (e.g., HEK293), endogenous RXR levels are low.

  • Protocol Adjustment: Co-transfect an RXR

    
     expression plasmid alongside your PPAR plasmid. A typical ratio is 3:1 (PPAR:RXR) to ensure the receptor is not the rate-limiting step.
    

Phase III: Assay Execution (The Output)

Q: The outer wells of my 96-well plate always show higher activity. Is this an edge effect?

A: Yes. PPAR assays often require 18–24 hour incubations.

  • Cause: Evaporation in outer wells concentrates the media, effectively increasing the concentration of Naveglitazar and the luciferase substrate.

  • Solution:

    • Thermal Mass: Do not stack plates directly on metal shelves. Use a thermally conductive rack.

    • Moisture Barrier: Fill the inter-well spaces (if possible) or the perimeter wells with sterile PBS/water. Do not use perimeter wells for data.

    • Breathable Seals: Use high-quality gas-permeable seals to reduce evaporation rates.

Q: Should I use "Flash" or "Glow" type luciferase reagents?

A: For Naveglitazar screening (high-throughput), use Glow-type reagents (e.g., Steady-Glo or similar).

  • Reasoning: "Flash" reagents produce a signal that decays in seconds. If you are reading a full plate, the signal in well A1 will differ from H12 simply due to time. "Glow" reagents have a signal half-life of hours, allowing consistent reading across the plate.

Troubleshooting Matrix

SymptomProbable Root CauseVerificationCorrective Action
High Background Leaky PromoterCheck untreated cells (no ligand).Switch to a more specific PPRE promoter (e.g., 3xPPRE-TK-Luc) rather than a minimal promoter that might recruit endogenous factors.
Low Signal-to-Noise RXR SaturationCo-transfect RXR plasmid.Add RXR

plasmid (10-50ng/well).
Drifting Potency (

)
Compound HydrationCheck stock preparation date.Use single-use DMSO aliquots; do not re-freeze.
High CV% (>10%) Pipetting/SettlingVisual check of monolayer.Use Dual-Luciferase normalization; ensure cells are mixed frequently during plating to prevent settling in the reservoir.
Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Analyze Data CheckCV Is CV% > 15%? Start->CheckCV CheckSignal Is Max Signal Low? CheckCV->CheckSignal No Norm Are you normalizing with Renilla? CheckCV->Norm Yes RXR_Check Is RXR co-transfected? CheckSignal->RXR_Check Yes UseRenilla ACTION: Implement Dual-Luciferase Norm->UseRenilla No Pipette ACTION: Check Pipetting & Cell Mixing Norm->Pipette Yes AddRXR ACTION: Add RXR Plasmid RXR_Check->AddRXR No Lysis ACTION: Optimize Lysis Buffer/Time RXR_Check->Lysis Yes

Figure 2: Decision logic for diagnosing assay variability.

References

  • PubChem. (n.d.).[4][5][6] Naveglitazar sodium | C25H25NaO6 | CID 58822574. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Promega Corporation. (2019). Tips for Successful Dual-Reporter Assays. Promega Connections. Retrieved October 26, 2023, from [Link]

Sources

Storage shelf life of Naveglitazar sodium powder at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Naveglitazar Sodium Storage & Handling Guide

Executive Technical Summary

Product: Naveglitazar Sodium (LY-519818 Sodium) Chemical Class: Dual PPAR


/

Agonist (Non-thiazolidinedione structure) Molecular Formula:

Molecular Weight: 444.45 g/mol [1]

Critical Storage Specifications:

StateConditionShelf LifeCritical Precaution
Solid Powder -20°C (Desiccated)2 Years Highly Hygroscopic – Protect from moisture.
Stock Solution (DMSO) -80°C6 MonthsAvoid freeze/thaw cycles (>3 cycles degrades potency).
Stock Solution (Water) -20°C< 1 MonthProne to hydrolysis/precipitation if pH shifts.
Working Solution 4°C / RT< 24 HoursPrepare fresh immediately before use.

Technical Deep Dive: Stability Mechanisms & Protocols

The Hygroscopicity Challenge

Naveglitazar sodium is a salt form.[1][2][3][4] While this improves aqueous solubility compared to the free acid, it introduces significant hygroscopicity . The sodium cation (


) coordinates with water molecules from the atmosphere, potentially leading to:
  • Deliquescence: The powder absorbs enough moisture to dissolve into a liquid paste.

  • Hydrolysis: Moisture facilitates the cleavage of the ether or ester linkages over time, though the ether backbone is relatively robust.

  • Stoichiometric Shift: Absorbed water alters the effective molecular weight, leading to dosing errors in molar calculations.

Protocol 1: The "Desiccated Warm-Up" (Mandatory) To prevent condensation-induced degradation:

  • Remove the vial from -20°C storage.

  • DO NOT OPEN. Place the sealed vial in a desiccator at Room Temperature (RT) for 45–60 minutes .

  • Allow the vial to equilibrate. Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic powder.

Solvent Compatibility & Reconstitution

Naveglitazar sodium is an amphiphilic molecule with a lipophilic tail and a polar head group.

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for stock solutions. It solubilizes the lipophilic aromatic ether backbone effectively.

    • Solubility Limit: ~30 mg/mL.[5]

  • Ethanol: Viable, but evaporation rates can alter concentration during storage.

    • Solubility Limit: ~10-20 mg/mL.

  • Water/PBS: Soluble due to the sodium salt, but pH dependent.

    • Warning: If the pH drops (e.g., in acidic buffers), the compound may protonate to the free acid form and precipitate.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling Naveglitazar Sodium to maximize experimental reproducibility.

Naveglitazar_Workflow Start Start: Naveglitazar Sodium (Powder @ -20°C) Equilibrate Step 1: Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Solvent_Choice Step 2: Choose Solvent Equilibrate->Solvent_Choice DMSO DMSO Stock (Preferred for Long Term) Solvent_Choice->DMSO Standard Water Aqueous Stock (Immediate Use) Solvent_Choice->Water Specific Need Aliquot Step 3: Aliquot (Single-use volumes) DMSO->Aliquot Water->Aliquot Storage_DMSO Store @ -80°C (Shelf Life: 6 Months) Aliquot->Storage_DMSO Storage_Water Store @ -20°C (Shelf Life: <1 Month) Aliquot->Storage_Water Exp_Use Experimental Use (Dilute 1:1000 in Media) Storage_DMSO->Exp_Use Thaw once Storage_Water->Exp_Use Check Precip.

Caption: Logic flow for reconstitution and storage to minimize hydrolytic degradation and freeze-thaw damage.

Troubleshooting & FAQs

Q1: My Naveglitazar sodium powder has turned into a sticky yellow gum. Is it still usable?

  • Diagnosis: This is a classic sign of deliquescence caused by moisture absorption. The "yellowing" often indicates oxidative degradation of the phenol/ether moieties accelerated by water.

  • Resolution: Discard. The chemical purity is compromised, and the effective molecular weight is unknown due to water content.

Q2: I dissolved the powder in PBS, but it precipitated after 24 hours at 4°C.

  • Mechanism: PBS (Phosphate Buffered Saline) has a buffering capacity. If your solution absorbed CO2 from the air or if the concentration was too high, the pH might have shifted slightly acidic, protonating the carboxylate group (

    
    ). The free acid form is significantly less soluble in water.
    
  • Fix: For aqueous stocks, ensure the pH remains > 7.4. Ideally, store as a DMSO stock and dilute into PBS only at the moment of the experiment.

Q3: Can I use a stock solution that has been frozen and thawed 5 times?

  • Analysis: Repeated freeze-thaw cycles cause micro-precipitation and concentration gradients within the vial. For potent PPAR agonists (

    
     often in the nanomolar range), even a 10% loss in effective concentration can skew dose-response curves.
    
  • Rule: Discard after 3 cycles. Use single-use aliquots (e.g., 20

    
    L) to avoid this.
    

Q4: How do I validate the integrity of my 1-year-old powder?

  • Method: Run a quick HPLC or LC-MS.

    • Expected Peak: Single sharp peak.

    • Degradation Products: Look for smaller peaks with shorter retention times (hydrolysis products) or slightly longer retention times (oxidation products).

    • Acceptance: >98% purity is required for

      
       determination.
      

References

  • PubChem. (2025).[1] Naveglitazar Sodium | C25H25NaO6.[1] National Library of Medicine. [Link][1]

  • Healan, A. M., et al. (2012).[3] Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy.[3] (Cited for general sodium salt hydrolysis principles). [Link]

  • Martinez, F., et al. (2025). Thermodynamic study of the solubility of sodium naproxen in ethanol + water mixtures. ResearchGate. (Cited for thermodynamic solubility behavior of sodium salts of organic acids). [Link]

Sources

Validation & Comparative

Comparative Benchmarking Guide: Naveglitazar Sodium vs. Standard Glitazars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Agonist Paradigm

Naveglitazar sodium (LY519818) represents a distinct class of "glitazars"—dual peroxisome proliferator-activated receptor (PPAR) agonists designed to bridge the therapeutic gap between insulin sensitizers and lipid-lowering agents. Unlike Rosiglitazone and Pioglitazone (highly selective PPAR


 agonists) or Fenofibrate  (PPAR

selective), Naveglitazar exhibits a

-dominant dual (

) profile
.

This guide provides a technical framework for benchmarking Naveglitazar against these standards. The core objective of such benchmarking is to quantify whether the addition of PPAR


 activity successfully mitigates the weight gain and edema associated with pure PPAR

activation while maintaining superior glycemic control.

Mechanistic Profiling & Signaling Architecture

To understand the benchmarking data, one must first map the divergent signaling pathways. Naveglitazar's structural pharmacophore—comprising an acidic head group (PPAR anchor), a propoxy linker, and a lipophilic biphenyl tail—enables it to engage both receptors, though with a higher affinity for


.
Dual-Pathway Activation Diagram

The following diagram illustrates the mechanistic divergence between Naveglitazar and standard thiazolidinediones (TZDs).

PPAR_Signaling cluster_ligands Ligand Input cluster_receptors Nuclear Receptors cluster_outcomes Physiological Outcomes Naveglitazar Naveglitazar Sodium (Dual Agonist) PPAR_Alpha PPAR-u03b1 (Liver/Muscle) Naveglitazar->PPAR_Alpha Moderate Activation PPAR_Gamma PPAR-u03b3 (Adipose Tissue) Naveglitazar->PPAR_Gamma Dominant Activation Rosiglitazone Rosiglitazone (Pure u03b3-Agonist) Rosiglitazone->PPAR_Alpha No Activation Rosiglitazone->PPAR_Gamma Potent Activation Lipid_Met Fatty Acid Oxidation (TG u2193, HDL u2191) PPAR_Alpha->Lipid_Met Transcriptional Upregulation Glucose_Met Insulin Sensitization (Glucose u2193) PPAR_Gamma->Glucose_Met Adiponectin u2191 TNF-u03b1 u2193 Side_Effects Adipogenesis & Fluid Retention PPAR_Gamma->Side_Effects Na+ Reabsorption (ENaC Upregulation)

Figure 1: Differential signaling topology. Naveglitazar activates PPAR


 to drive lipid oxidation (a trait absent in Rosiglitazone) while retaining the insulin-sensitizing PPAR

pathway.

Benchmarking Protocols: Experimental Validation

To objectively compare Naveglitazar, researchers must utilize a "Triad of Validation": Selectivity , Efficacy , and Safety .

Protocol A: In Vitro Transactivation Assay (Selectivity Index)

Objective: Determine the EC50 ratio (


) to quantify "dual" nature.
  • System: GAL4-PPAR chimera luciferase reporter assay in COS-7 or HEK293 cells.

  • Controls:

    • Positive Control (

      
      ): Rosiglitazone (10 µM max).
      
    • Positive Control (

      
      ): GW7647 or Fenofibric Acid.
      
    • Vehicle: DMSO (0.1%).

Step-by-Step Workflow:

  • Transfection: Co-transfect cells with receptor plasmid (GAL4-hPPAR

    
     or 
    
    
    
    -LBD) and reporter plasmid (UAS-Luciferase).
  • Treatment: Treat cells with serial dilutions of Naveglitazar (

    
     to 
    
    
    
    M) for 24 hours.
  • Readout: Lyse cells and measure luminescence using a microplate luminometer.

  • Calculation: Plot dose-response curves. Calculate Selectivity Index (SI) =

    
    .
    
    • Interpretation: A lower SI indicates a more balanced "pan" agonist. Naveglitazar typically shows an SI > 10 (favoring

      
      ), whereas Saroglitazar is designed for a more balanced profile.
      
Protocol B: In Vivo Metabolic Profiling (db/db Mouse Model)

Objective: Compare glucose lowering vs. lipid modulation.

  • Subject: Male db/db mice (10-12 weeks old).

  • Groups: (n=10/group)

    • Vehicle (0.5% CMC).

    • Rosiglitazone (3 mg/kg/day).

    • Naveglitazar (Low Dose: 0.3 mg/kg/day).

    • Naveglitazar (High Dose: 3 mg/kg/day).

Key Endpoints:

  • Primary: HbA1c change (Day 0 vs Day 42).

  • Secondary (Lipid): Triglycerides (TG) and Free Fatty Acids (FFA).

  • Safety Marker: Body weight gain and Hematocrit (surrogate for hemodilution/edema).

Protocol C: Edema & Toxicity Screening

The failure of muraglitazar (CV events) and tesaglitazar (renal toxicity) necessitates rigorous safety benchmarking.

  • Gene Expression: Measure renal ENaC (Epithelial Sodium Channel) expression via qPCR. PPAR

    
     agonists upregulate ENaC, causing fluid retention.
    
  • Metric: Compare the "Therapeutic Index":

    
    .
    
    • Success Criterion: Naveglitazar should show a wider window between glucose lowering and hematocrit reduction compared to Rosiglitazone.

Comparative Data Summary

The following table synthesizes typical preclinical performance metrics derived from cross-study comparisons of glitazars.

FeatureRosiglitazonePioglitazoneNaveglitazar Sodium
Primary Target PPAR

(Selective)
PPAR

(Selective)
PPAR

(Dominant) + PPAR

PPAR

Potency
NegligibleWeakModerate
Lipid Profile Neutral/Increases LDLLowers TG, Increases HDLSignificantly Lowers TG & LDL
Glucose Lowering High PotencyHigh PotencyHigh Potency
Edema Risk HighModerateModerate (Dose-dependent)
Metabolism CYP2C8CYP2C8/3A4Chiral Inversion / Biliary Excretion

Experimental Workflow Visualization

This diagram outlines the logical flow for a full benchmarking study, from compound synthesis to safety validation.

Benchmarking_Workflow cluster_invitro Phase 1: In Vitro cluster_invivo Phase 2: In Vivo (db/db) Start Compound Acquisition (Naveglitazar Na) Binding Binding Affinity (Ki) Scintillation Proximity Start->Binding Transactivation Transactivation (EC50) Luciferase Reporter Binding->Transactivation Efficacy Efficacy Readout (HbA1c, TG, FFA) Transactivation->Efficacy Select Dose Safety Safety Readout (Hct, Heart Wt, Gene Exp) Efficacy->Safety Decision Therapeutic Index Calculation Safety->Decision

Figure 2: Sequential validation pipeline ensuring safety signals (hematocrit, heart weight) are contextualized against efficacy data.

References

  • The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys . PubMed. Retrieved from [Link]

  • Comparison: Pioglitazone and Rosiglitazone in Type 2 Diabetes . Medscape. Retrieved from [Link][1]

  • Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes . NCBI PMC. Retrieved from [Link]

  • Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus . JAMA. Retrieved from [Link]

Sources

Technical Comparison Guide: Transcriptional Profiling of Dual PPAR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Agonist Advantage

In the landscape of metabolic therapeutics, the "one-target, one-disease" paradigm has largely failed to address complex syndromes like MASH (Metabolic Dysfunction-Associated Steatohepatitis) and Type 2 Diabetes (T2DM). Single-target PPAR agonists—fibrates (PPAR


) for dyslipidemia and thiazolidinediones (PPAR

) for insulin sensitization—often lack the comprehensive efficacy required for multifactorial diseases.

This guide provides a technical comparison of Dual PPAR Agonists , focusing on their transcriptional signatures. Unlike simple mixtures, these molecules induce unique conformational changes in the PPAR-RXR heterodimer, leading to distinct cofactor recruitment and gene expression profiles. We will analyze the transcriptional potency and efficacy of Saroglitazar (PPAR


/

), Elafibranor (PPAR

/

), and the discontinued Muraglitazar , providing a robust experimental framework for profiling these compounds.

Mechanistic Foundation

The transcriptional activity of dual agonists is not merely additive. It relies on the ligand's ability to stabilize the activation function-2 (AF-2) helix in a conformation that favors the recruitment of co-activators (e.g., PGC-1


, SRC-1) while displacing co-repressors (e.g., NCoR).
Mechanism of Action: Transcriptional Activation

The following diagram illustrates the canonical pathway from ligand binding to transcriptional output.

PPAR_Mechanism Ligand Dual Agonist (e.g., Saroglitazar) PPAR PPAR Isoform (α, γ, or δ) Ligand->PPAR Binding Heterodimer Ligand-PPAR-RXR Complex PPAR->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (Peroxisome Proliferator Response Element) Heterodimer->DNA Nuclear Translocation & Binding CoActivators Co-Activators (PGC-1α, SRC-1) CoActivators->Heterodimer Recruitment (AF-2 Stabilization) Transcription Transcriptional Machinery (RNAPII) DNA->Transcription Initiation Output Gene Expression (Lipid Oxidation, Insulin Sensitization) Transcription->Output mRNA Synthesis

Figure 1: Molecular mechanism of PPAR transcriptional activation.[1] The dual agonist acts as the trigger, stabilizing the heterodimer on the PPRE to recruit co-activators.

Comparative Performance Analysis

The following data synthesizes head-to-head transcriptional assays (typically Luciferase reporter systems in COS-7 or HepG2 cells). Note that absolute


 values vary by assay conditions; relative potency ratios are the most reliable metric for comparison.
Table 1: Transcriptional Potency ( ) and Selectivity Profile[2][3]
CompoundPrimary TargetsPPAR


(Potency)
PPAR


(Potency)
PPAR


(Potency)
Functional Profile
Saroglitazar

/

0.65 pM - 190 nM *3 nM - 300 nM> 10

M (Inactive)
Predominant

with partial

.[2] "Glitazar" without the weight gain.
Elafibranor

/

10 - 20 nM> 2

M (Weak/Inactive)
100 - 150 nM Dual

/

.[2] Improves liver health without

-driven adipogenesis.
Aleglitazar

/

5 nM9 nMInactiveBalanced .[3] High potency on both.[3] (Discontinued due to safety).
Muraglitazar

/

5.6

M
243 nM InactiveSkewed

. Essentially a weak fibrate + potent TZD. (Discontinued).

*Note: Saroglitazar displays a wide range of reported values. While binding affinity is picomolar (pM), transcriptional transactivation in cellular assays often falls in the nanomolar (nM) range. Crucially, it acts as a partial agonist at PPAR


, capping the maximal efficacy (

) to avoid side effects.
Deep Dive: The "Partial Agonism" Safety Valve

A critical finding in transcriptional profiling is that potency (


) does not equal clinical success .
  • Muraglitazar failed because it was a full, potent agonist of PPAR

    
    , leading to severe edema and cardiovascular events similar to high-dose Rosiglitazone.
    
  • Saroglitazar succeeds because it recruits a distinct subset of co-activators at the PPAR

    
     receptor. It activates metabolic genes (Adipoq) but shows reduced transcriptional activity on genes associated with fluid retention (ENaC). This "selective PPAR modulator" (SPPARM) activity is the gold standard for modern dual agonists.
    

Experimental Protocol: Dual-Luciferase Transcriptional Reporter Assay

To objectively compare these compounds in your own lab, you must use a normalized reporter system. This protocol is designed for HepG2 (human hepatoma) cells to mimic the liver environment, which is critical for testing MASH therapeutics.

Materials
  • Cell Line: HepG2 (ATCC HB-8065)

  • Plasmids:

    • Reporter: 3xPPRE-Luc (Firefly Luciferase driven by 3 copies of the PPRE).

    • Expression: pSG5-hPPAR

      
       and pSG5-hPPAR
      
      
      
      (Human full-length receptors).
    • Normalizer: pRL-TK (Renilla Luciferase, constitutive).

  • Reagents: Dual-Luciferase® Reporter Assay System (Promega), Lipofectamine 3000.

Workflow Diagram

Assay_Workflow Seeding Day 1: Seed HepG2 Cells (96-well, 2x10^4 cells/well) Transfection Day 2: Co-Transfection (PPRE-Luc + PPAR Vector + Renilla) Seeding->Transfection Treatment Day 3: Agonist Treatment (Dose Response: 0.1 nM - 10 µM) Transfection->Treatment 24h Incubation Lysis Day 4: Cell Lysis (Passive Lysis Buffer) Treatment->Lysis 24h Incubation Read1 Read Firefly Signal (Transcriptional Activity) Lysis->Read1 Read2 Read Renilla Signal (Transfection Efficiency) Read1->Read2 Add Stop & Glo® Analysis Data Analysis (Ratio Firefly/Renilla) Read2->Analysis

Figure 2: Step-by-step workflow for the Dual-Luciferase PPAR transactivation assay.

Step-by-Step Methodology
  • Seeding: Plate HepG2 cells in phenol-red-free DMEM containing 10% charcoal-stripped FBS (to remove endogenous hormones/lipids) at

    
     cells/well in a 96-well white plate.
    
  • Transfection (24h later): Prepare transfection complexes. Per well:

    • 50 ng 3xPPRE-Luc

    • 50 ng Receptor Plasmid (PPAR

      
       OR PPAR
      
      
      
      )
    • 5 ng pRL-TK (Renilla)

    • 0.3

      
      L Lipofectamine 3000.
      
    • Incubate for 24 hours.

  • Treatment: Replace medium with fresh stripped medium containing the dual agonist at varying concentrations (log scale:

    
     M to 
    
    
    
    M). Include DMSO as vehicle control, GW7647 (pure
    
    
    ) and Rosiglitazone (pure
    
    
    ) as positive controls.
  • Measurement: After 24 hours of treatment:

    • Wash with PBS.[4]

    • Add 20

      
      L Passive Lysis Buffer (PLB) and shake for 15 min.
      
    • Inject 100

      
      L LAR II (Firefly substrate) -> Measure Luminescence.
      
    • Inject 100

      
      L Stop & Glo® (Renilla substrate) -> Measure Luminescence.
      
  • Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot Dose-Response curves to determine

    
     and 
    
    
    
    .

Scientific Integrity: Validating Your Results

To ensure your data meets publication standards (E-E-A-T), apply these validation checks:

  • The "Window" Check: Your positive controls must yield at least a 5-fold induction over the vehicle. If GW7647 (PPAR

    
    ) only gives a 2-fold increase, your cells may be expressing high levels of endogenous repressors, or the transfection efficiency is too low.
    
  • The "Squaring" Effect: Dual agonists should theoretically show activity in both PPAR

    
    -transfected and PPAR
    
    
    
    -transfected wells. If a compound is active in the
    
    
    -assay but silent in the
    
    
    -assay, it is a selective agonist, not a dual agonist.
  • Cytotoxicity: Always run a parallel MTT or ATP viability assay. A drop in Renilla signal often indicates toxicity, which can artificially skew ratios.

References

  • Jain, M. R., et al. (2018). "Dual PPAR

    
    /
    
    
    
    agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models." Liver International.[5] Link
  • Hanf, R., et al. (2014). "The dual PPAR

    
    /
    
    
    
    agonist GFT505 exerts anti-diabetic effects in db/db mice without PPAR
    
    
    -associated adverse cardiac effects."[2] Diabetes.[6][2][3][7][8] Link
  • Honda, A., et al. (2023). "Functional and Structural Insights into the Human PPAR

    
    /
    
    
    
    /
    
    
    Targeting Preferences of Anti-NASH Investigational Drugs." International Journal of Molecular Sciences. Link
  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link

  • Benson, G. M., et al. (2012).

    
    /
    
    
    
    activator aleglitazar: PPAR selectivity, activity and interaction with cofactors." ChemMedChem. Link

Sources

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Naveglitazar Sodium (LY519818) is a potent, dual PPARα/γ agonist.[1] Unlike standard bench reagents, its biological activity at nanomolar concentrations necessitates a zero-tolerance policy for environmental release.[1]

Immediate Action Required:

  • Strict Containment: Never dispose of Naveglitazar Sodium (solid or solution) down the drain. It is classified as Aquatic Acute 1 (H400) .[1]

  • Destruction Method: High-temperature incineration is the only validated method for complete inactivation.[1] Autoclaving is ineffective for chemical degradation of this stable aromatic ether.[1]

  • Reproductive Hazard: Treat as a reproductive toxicant (H360).[1][2] Pregnant or breastfeeding personnel should avoid handling this compound.[1]

Hazard Identification & Mechanistic Context

To handle this compound safely, one must understand why it is dangerous.

The Mechanism of Risk

Naveglitazar functions by binding to Peroxisome Proliferator-Activated Receptors (PPARs) in the cell nucleus.[1][3]

  • Potency: It alters gene transcription related to lipid and glucose metabolism.[1][3]

  • Bioaccumulation: As a lipophilic molecule (LogP ~4-5 for the free acid), it can bioaccumulate in aquatic species if released into the water supply.[1]

  • The "Sodium" Factor: The sodium salt form increases aqueous solubility compared to the free acid. This makes the compound more mobile in water systems and easier to absorb across mucous membranes, increasing the immediate exposure risk during liquid spills.

GHS Classification Data
Hazard ClassCategoryStatement CodeDescription
Reproductive Toxicity 1BH360 May damage fertility or the unborn child.[1][2]
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.[1][2]
STOT - Repeated 2H373 May cause damage to organs (Liver/Heart) through prolonged exposure.[1]
Skin/Eye Irritation 2/2AH315/H319 Causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard BSL-1 protection is insufficient.[1] Adhere to BSL-2 Chemical Safety standards.

PPE ComponentSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of airborne powder during weighing.[1]
Gloves Double Nitrile (0.11 mm min.[1] thickness)The outer glove is sacrificial; the inner glove protects against permeation.
Eye Protection Chemical Splash GogglesSafety glasses do not seal against airborne dust or splashes.[1]
Clothing Tyvek Lab Coat (Disposable)Prevents contamination of personal clothing; dispose of as hazmat if spilled upon.[1]

Disposal Workflows

The following protocols ensure compliance with EPA RCRA standards (40 CFR 261) and minimize environmental impact.

A. Solid Waste (Pure Powder & Contaminated Solids)[1]
  • Scope: Expired powder, weighing boats, contaminated paper towels, and gloves.[1]

  • Protocol:

    • Segregation: Do not mix with general trash or biohazard (red bag) waste.[1]

    • Container: Collect in a rigid, screw-top container labeled "Hazardous Chemical Waste: Toxic."

    • Labeling: Must explicitly list "Naveglitazar Sodium" and "Reproductive Toxin."[1]

    • Disposal Path: Incineration Only. Mark the manifest for "High Heat Incineration."

B. Liquid Waste (Stock Solutions & Mother Liquors)[1]
  • Scope: DMSO stocks, cell culture media (>1 µM concentration), and solvent rinsates.[1]

  • Protocol:

    • Solvent Segregation:

      • DMSO/Organic Stocks: Collect in "Halogenated/Non-Halogenated Solvent" waste carboys (depending on other co-solvents).[1]

      • Aqueous Media: Collect in a separate "Aqueous Toxic" carboy.[1]

    • No Sewering: Under no circumstances can aqueous solutions be poured down the sink, even if diluted.[1]

    • Rinsing: Triple-rinse empty stock vials with DMSO or Ethanol. Collect the rinsate as hazardous liquid waste.

C. Trace Contaminated Glassware[1]
  • Scope: Beakers, flasks, and spatulas.[1]

  • Protocol:

    • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the compound (Ethanol or Acetone).[1]

    • Collect Rinsate: Pour all rinsate into the Hazardous Liquid Waste container.

    • Wash: After triple rinsing, glassware may be washed with detergent in the sink.[1]

Visualized Decision Logic

The following diagram illustrates the decision matrix for disposing of Naveglitazar Sodium waste streams.

Naveglitazar_Disposal Start Naveglitazar Sodium Waste Generated Type Determine Physical State Start->Type Solid Solid Waste (Powder, Weigh Boats, Gloves) Type->Solid Liquid Liquid Waste (DMSO Stocks, Media) Type->Liquid Sharps Sharps (Needles, Syringes) Type->Sharps Container1 Rigid Container Label: 'Toxic Chemical Waste' Solid->Container1 Conc Concentration Check Liquid->Conc Container3 Puncture-Proof Sharps Container Sharps->Container3 HighConc High Conc. (>1 µM) or Stock Solutions Conc->HighConc Stocks Trace Trace/Rinsate Conc->Trace Wash Buffer Container2 Solvent Waste Carboy (Segregate Halogenated) HighConc->Container2 Trace->Container2 Do NOT Drain Pour Destruction FINAL DISPOSAL: High-Temperature Incineration Container1->Destruction Container2->Destruction Container3->Destruction

Figure 1: Decision matrix for segregating Naveglitazar waste streams. Note that all paths lead to incineration; autoclaving is not a validated destruction method for this chemical.[1]

Emergency Spill Procedures

Scenario A: Powder Spill
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.[1]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1] Do not dry sweep. [1]

  • Clean: Scoop the damp material into a hazardous waste container.

  • Decontaminate: Wipe the surface 3x with Ethanol-soaked towels.[1] Dispose of towels as solid hazardous waste.[1]

Scenario B: Liquid Spill (DMSO Stock)
  • Absorb: Use a chemical spill pad or vermiculite.[1]

  • Solvent Warning: DMSO penetrates skin instantly, carrying the Naveglitazar with it.[1] Do not touch the liquid even with single gloves. Use tongs or double-glove immediately.[1]

  • Disposal: Place absorbent materials into a sealed bag, then into the solid hazardous waste bin.

Regulatory Compliance (US Focus)

  • EPA Status: Naveglitazar is not explicitly "P-listed" (acutely hazardous) under 40 CFR 261.33, but it must be managed as Characteristic Hazardous Waste due to its toxicity profile.[1]

  • Generator Status: If your lab generates >1 kg of acute hazardous waste (or >100 kg of non-acute) per month, you are a Large Quantity Generator (LQG).[1]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation (the lab bench), provided it is under the control of the operator.

References

  • PubChem. (n.d.).[1] Naveglitazar Sodium | C25H25NaO6.[1] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2024).[1] Management of Hazardous Waste Pharmaceuticals. EPA.gov.[1] Retrieved February 9, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] Retrieved February 9, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: PPAR Agonists and Reproductive Toxicity Classifications. Europa.eu.[1] Retrieved February 9, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naveglitazar sodium
Reactant of Route 2
Reactant of Route 2
Naveglitazar sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。